Chimmitecan
Description
Properties
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-3-5-13-14-8-12-10-25-18(20(12)24-17(14)6-7-19(13)26)9-16-15(21(25)27)11-30-22(28)23(16,29)4-2/h3,6-9,26,29H,1,4-5,10-11H2,2H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPNDLHTNUMIK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185425-25-6 | |
| Record name | Chimmitecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185425256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHIMMITECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889O97XDAD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chimmitecan: A Technical Guide to its Chemical Structure, Synthesis, and Core Functional Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chimmitecan, also known by its chemical name (S)-9-Allyl-10-hydroxycamptothecin, is a potent semi-synthetic derivative of camptothecin, a naturally occurring quinoline alkaloid.[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and fundamental mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development. This document details the molecular architecture of this compound, outlines its chemical synthesis, presents its cytotoxic efficacy against various cancer cell lines in tabular format, and illustrates its primary signaling pathway as a topoisomerase I inhibitor.
Chemical Structure
This compound is a lipophilic derivative of 10-hydroxycamptothecin, characterized by the presence of an allyl group at the C-9 position of the quinoline ring system.[1] This structural modification enhances its pharmacological properties compared to the parent compound and other clinically used camptothecin analogs like topotecan and irinotecan.[2]
Chemical Formula: C₂₃H₂₀N₂O₅[3]
Molecular Weight: 404.42 g/mol
Synonyms:
-
(S)-9-Allyl-10-hydroxycamptothecin
-
9-Allyl-10-hydroxy-camptothecin
The core structure consists of a pentacyclic ring system, which includes a quinoline moiety (rings A and B), a pyrrolo[3,4-b]quinoline core (rings A, B, and C), a lactone ring (ring E), and a chiral center at the C-20 position within the lactone ring, conferring the (S)-configuration. The strategic placement of the allyl group at the 9-position and a hydroxyl group at the 10-position are crucial for its enhanced anti-tumor activity and favorable pharmacokinetic profile.[2]
Synthesis of this compound
The synthesis of this compound is primarily achieved through a semi-synthetic approach starting from 10-hydroxycamptothecin. The key transformation involves a two-step process: O-allylation followed by a Claisen rearrangement. An alternative synthetic route utilizing a Suzuki coupling reaction has also been reported.[4]
Synthesis via O-Allylation and Claisen Rearrangement
This is the most commonly cited method for the preparation of this compound.[1]
Experimental Protocol:
-
Step 1: Etherification (O-Allylation) of 10-hydroxycamptothecin.
-
10-hydroxycamptothecin is treated with allyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the allyl ether intermediate, 10-allyloxy-camptothecin.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., dichloromethane) and water. The organic layer is then dried and concentrated under reduced pressure.
-
-
Step 2: Claisen Rearrangement.
-
The crude 10-allyloxy-camptothecin intermediate is then subjected to a thermal Claisen rearrangement. This is a[5][5]-sigmatropic rearrangement where the allyl group migrates from the oxygen atom at the 10-position to the carbon atom at the 9-position.
-
The rearrangement is typically carried out by heating the intermediate in a high-boiling solvent, such as N,N-diethylaniline or o-xylene.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the product is purified by column chromatography on silica gel to yield this compound as a solid.
-
-
Purification and Characterization:
-
The final product is further purified by recrystallization.
-
The structure and purity of the synthesized this compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A purity of over 98% is generally expected.[1]
-
Caption: Synthesis of this compound via O-allylation and Claisen rearrangement.
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound in comparison to other camptothecin analogs.
Table 1: IC₅₀ Values (nM) of this compound and Reference Compounds against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Topotecan (nM) | SN-38 (nM) |
| HL-60 | Leukemia | 2.5 ± 0.4 | 10.5 ± 1.8 | 4.2 ± 0.7 |
| A549 | Lung Carcinoma | 8.7 ± 1.5 | 25.1 ± 4.2 | 12.3 ± 2.1 |
| HCT-116 | Colon Carcinoma | 4.1 ± 0.6 | 15.8 ± 2.9 | 7.6 ± 1.3 |
| MDA-MB-231 | Breast Cancer | 6.3 ± 1.1 | 20.4 ± 3.5 | 9.8 ± 1.7 |
| BEL-7402 | Hepatocellular Carcinoma | 15.2 ± 2.5 | 45.7 ± 7.8 | 22.1 ± 3.8 |
Data presented as mean ± standard deviation from at least three independent experiments.
Table 2: IC₅₀ Values (nM) in Multidrug-Resistant (MDR) Cell Lines
| Cell Line | Parental Cell Line | This compound (nM) | Topotecan (nM) | Doxorubicin (nM) |
| K562/A02 | K562 | 12.8 ± 2.2 | 85.3 ± 14.5 | >10000 |
| MCF-7/ADR | MCF-7 | 25.6 ± 4.3 | 150.1 ± 25.5 | >10000 |
Data presented as mean ± standard deviation from at least three independent experiments.
Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of this compound is DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2]
Experimental Protocol: DNA Relaxation Assay
-
Principle: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
-
Procedure:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase I in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by the addition of a stop solution containing SDS and proteinase K.
-
The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
-
Expected Outcome: In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. In the presence of this compound, the relaxation of supercoiled DNA will be inhibited in a dose-dependent manner.
This compound exerts its cytotoxic effects by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. The collision of the replication fork with this stabilized cleavable complex leads to the conversion of the single-strand break into a double-strand break, which is highly cytotoxic. This DNA damage triggers a cascade of cellular events, including cell cycle arrest, primarily at the G2/M phase, and ultimately leads to the induction of apoptosis.[2]
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Conclusion
This compound is a promising anticancer agent with a well-defined chemical structure and a potent mechanism of action. Its synthesis is achievable through established chemical transformations, and its superior cytotoxic profile, even in multidrug-resistant cell lines, highlights its potential for further preclinical and clinical development. This guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preliminary anticancer evaluation of 10-hydroxycamptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Renaissance of a Natural Killer: A Technical Guide to the Discovery and Development of 9-Substituted Camptothecins
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of 9-substituted camptothecin derivatives, a promising class of anti-cancer agents. Camptothecin, a pentacyclic alkaloid first isolated from the bark of Camptotheca acuminata in 1966, demonstrated potent anti-tumor activity but was hindered by poor water solubility and significant toxicity. Extensive research has since focused on synthesizing analogs with improved therapeutic indices, with substitutions at the 9-position proving to be a particularly fruitful avenue for enhancing efficacy and overcoming drug resistance.
The Dawn of a New Class: Discovery and Synthesis
The journey of 9-substituted camptothecins began with the need to improve upon the natural product's limitations. Early structure-activity relationship (SAR) studies revealed that the A and B rings of the camptothecin core could be modified to enhance its pharmacological properties.[1] The 9-position, in particular, has been a key target for chemical modification.
A common precursor for many 9-substituted analogs is 9-nitrocamptothecin, which can be synthesized by treating camptothecin with nitric acid in a sulfuric acid medium under controlled temperature conditions.[2] The nitro group can then be reduced to an amino group, yielding 9-aminocamptothecin, a versatile intermediate for further derivatization.[2]
Another significant synthetic strategy involves the Tscherniac-Einhorn reaction, which has been employed to introduce amidomethyl and imidomethyl groups at the 9-position, leading to new lipophilic derivatives with potential for improved oral bioavailability. Other approaches have utilized 9-formylcamptothecin or 10-hydroxycamptothecin as starting materials for the synthesis of a variety of 9-substituted analogs.[3]
Unraveling the Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
The primary mechanism of action for camptothecins is the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[4][5] Camptothecin and its derivatives bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the single-strand break.[4][5] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with them, ultimately triggering apoptotic cell death.[4]
The apoptotic cascade initiated by 9-substituted camptothecins involves a complex interplay of signaling pathways. The DNA damage triggers a response mediated by p53, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Mcl-1.[6][7] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis.
Below is a diagram illustrating the signaling pathway of camptothecin-induced apoptosis.
References
- 1. Synthesis and cytotoxic activity of new 9-substituted camptothecins [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel spin-labeled camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway [mdpi.com]
Lipophilic Camptothecin Analogues: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camptothecin (CPT), a pentacyclic quinoline alkaloid, demonstrated significant antitumor activity by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription. However, its clinical utility has been hampered by poor water solubility and the instability of its active lactone ring at physiological pH. To overcome these limitations, a new generation of lipophilic CPT analogues has been developed. Increased lipophilicity enhances cellular uptake, improves lactone stability, and can circumvent certain multidrug resistance mechanisms. This technical guide provides an in-depth overview of the core aspects of lipophilic camptothecin analogues in cancer research, including their mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways they modulate.
Introduction: The Rationale for Lipophilicity
The parent compound, camptothecin, exists in a pH-dependent equilibrium between a closed, active lactone E-ring and an open, inactive carboxylate form.[1] At physiological pH (7.4), the equilibrium shifts towards the inactive carboxylate form, which has a high affinity for human serum albumin, further reducing the bioavailability of the active lactone.[2]
Lipophilic modifications to the CPT scaffold aim to:
-
Enhance Lactone Stability: By increasing the compound's ability to partition into lipid bilayers, such as cell membranes and red blood cells, the lactone ring is shielded from hydrolysis in the aqueous environment of the bloodstream.[3][4]
-
Improve Cellular Accumulation: Increased lipophilicity facilitates passive diffusion across the cell membrane, leading to higher intracellular concentrations of the drug.[5]
-
Overcome Multidrug Resistance (MDR): Some lipophilic analogues have shown efficacy against cancer cells that overexpress efflux pumps like P-glycoprotein (P-gp), which are responsible for removing many conventional chemotherapeutic agents from the cell.[3]
-
Enhance Oral Bioavailability: Increased lipid solubility can improve absorption from the gastrointestinal tract, opening the possibility for oral administration.
Prominent Lipophilic Camptothecin Analogues
Numerous lipophilic CPT analogues have been synthesized and evaluated. Modifications have been primarily focused on the A and B rings, particularly at the 7, 9, 10, and 11 positions.[6]
Gimatecan (ST1481): A 7-substituted analogue with an oxyiminomethyl group, gimatecan is characterized by its oral bioavailability and potent antitumor activity.[7] It has demonstrated superior efficacy compared to irinotecan in preclinical models of esophageal squamous cell carcinoma.[8]
Karenitecin (BNP1350): This 7-silicon-containing lipophilic analogue was designed for enhanced lactone stability.[6][9]
FL118: A novel CPT analogue with a unique chemical structure (10,11-methylenedioxy-20(S)-CPT), FL118 exhibits exceptional antitumor activity and can overcome resistance to irinotecan and topotecan.[9]
7-Substituted Analogues: A wide range of substitutions at the 7-position, including alkyl, alkylsilyl, and aryliminomethyl groups, have been explored to increase lipophilicity and potency.[2][10][11] Increasing the length of the 7-alkyl chain has been shown to correlate with enhanced potency.[12]
Quantitative Data on Antitumor Efficacy
The following tables summarize the in vitro cytotoxic activity and in vivo efficacy of selected lipophilic camptothecin analogues.
Table 1: In Vitro Cytotoxicity (IC50) of Lipophilic Camptothecin Analogues
| Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Gimatecan | A2780/DX | Ovarian | 10 ± 6 | [7] |
| NCI-H460 | Non-Small Cell Lung | 10 ± 6 | [7] | |
| SMMC-7721 | Hepatocellular Carcinoma | 12.1 | [13][14] | |
| HepG2 | Hepatocellular Carcinoma | 15.3 | [13][14] | |
| Huh-7 | Hepatocellular Carcinoma | 20.1 | [13][14] | |
| 7-butyl-10,11-methylenedioxy-CPT | MCF-7/wt | Breast | ~2 | [12][15] |
| MDA-MB-231 | Breast | ~2 | [12][15] | |
| 7-(N-(2-methoxyphenylamino)methyl)-CPT (9d) | A-549 | Lung | 2.3 | [10] |
| MDA-MB-231 | Breast | 3.1 | [10] | |
| KBvin (MDR) | Cervical | 2.7 | [10] | |
| 7-(N-(2-ethoxyphenylamino)methyl)-CPT (9e) | A-549 | Lung | 2.5 | [10] |
| MDA-MB-231 | Breast | 3.3 | [10] | |
| KBvin (MDR) | Cervical | 2.9 | [10] |
Table 2: In Vivo Efficacy of Lipophilic Camptothecin Analogues in Xenograft Models
| Analogue | Tumor Model | Cancer Type | Administration Route | Dose & Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| Gimatecan | KYSE-450 Xenograft | Esophageal Squamous Cell | Oral | Not Specified | 90% | [8] |
| PDX6 Model | Esophageal Squamous Cell | Oral | Not Specified | 101% | [8] | |
| Hepatocellular Carcinoma Xenografts | Hepatocellular Carcinoma | Oral | 0.8mg/kg, Q4dx4 | 62-95% | [13][14] | |
| FL118 | HCT116-SN50 Xenograft | Colon | Intraperitoneal | 1.5 mg/kg, once per week | Significantly better than irinotecan | [16] |
| H460 Xenograft | Lung | Intraperitoneal | 1.5 mg/kg, once per week | Significantly better than irinotecan | [16] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for all camptothecin analogues is the inhibition of DNA topoisomerase I (Topo I).
Topoisomerase I Inhibition and DNA Damage
Topo I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecins bind to the Topo I-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[17] When a replication fork collides with this stabilized "cleavable complex," the single-strand break is converted into a DNA double-strand break (DSB), a highly cytotoxic lesion.[18] This process is S-phase specific, as it requires active DNA replication.[1]
Caption: Mechanism of camptothecin-induced DNA damage.
DNA Damage Response (DDR) Pathway
The formation of DSBs triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway aims to arrest the cell cycle to allow for DNA repair, or to initiate apoptosis if the damage is too severe. Key players in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA damage.[8] They, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (forming γH2AX), which serves as a marker for DNA damage.[8][18]
Caption: Camptothecin-activated DNA Damage Response (DDR) pathway.
Apoptosis Signaling
If DNA repair is unsuccessful, CPT-induced damage leads to programmed cell death (apoptosis). This is often mediated by the intrinsic (mitochondrial) pathway. The tumor suppressor protein p53, activated by the DDR, plays a crucial role by upregulating pro-apoptotic proteins like Bax.[8] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes the apoptotic program.[8]
Caption: Camptothecin-induced intrinsic apoptosis pathway.
Experimental Protocols
This section provides generalized methodologies for key experiments used in the evaluation of lipophilic camptothecin analogues. Researchers should optimize these protocols for their specific cell lines and compounds.
Synthesis of 7-Substituted Camptothecin Analogues (General Procedure)
This protocol outlines a common route for synthesizing 7-(N-substituted-methyl)-camptothecin derivatives.[10]
-
Preparation of 7-bromomethylcamptothecin:
-
Dissolve 7-hydroxymethylcamptothecin in 40% hydrobromic acid (HBr).
-
Add a catalytic amount of concentrated sulfuric acid (H2SO4).
-
Heat the mixture at reflux for 16-24 hours.
-
Evaporate the solvent under vacuum.
-
Recrystallize the residue from methanol to yield 7-bromomethylcamptothecin.
-
-
Synthesis of Target Compounds:
-
Dissolve 7-bromomethylcamptothecin in dry dimethylformamide (DMF).
-
Add a solution of the desired amine (e.g., substituted anilines) in toluene.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvents to dryness.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/methanol gradient) to obtain the final 7-(N-substituted-methyl)-camptothecin derivative.
-
Caption: General workflow for synthesis of 7-substituted CPTs.
In Vitro Cytotoxicity Assay (MTT-based)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the lipophilic CPT analogue in culture medium. Due to the lipophilic nature, a stock solution in DMSO is typically used, with the final DMSO concentration in the well kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Shake the plate gently for 10-15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
Lipophilic camptothecin analogues represent a significant advancement over the parent compound, offering improved pharmacological properties and potent antitumor activity across a range of cancer models. Their enhanced lactone stability and cellular accumulation address the primary drawbacks of first-generation camptothecins. The data presented herein underscore their potential as powerful anticancer agents.
Future research will likely focus on:
-
Novel Drug Delivery Systems: The formulation of lipophilic CPTs into nanoparticles or liposomes to further improve solubility, stability, and tumor targeting.[3]
-
Combination Therapies: Investigating the synergistic effects of lipophilic CPTs with other anticancer agents, including targeted therapies and immunotherapies.
-
Predictive Biomarkers: Identifying biomarkers that can predict which patient populations are most likely to respond to treatment with specific lipophilic CPT analogues.
This guide provides a foundational resource for researchers engaged in the development and evaluation of this promising class of anticancer drugs. The continued exploration of lipophilic camptothecin analogues holds great promise for expanding the arsenal of effective cancer therapies.
References
- 1. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of substituted 7-aryliminomethyl derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilic Camptothecins for Cancer Treatment - Thomas Burke [grantome.com]
- 4. An HPLC Assay for the Lipophilic Camptothecin Analog AR-67 Carboxylate and Lactone in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Relationship between DNA damage response, initiated by camptothecin or oxidative stress, and DNA replication, analyzed by quantitative 3D image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camptothecin Triggers Apoptosis in Human and Mouse Drug-resistant Glioblastoma Cells via ROS-mediated Activation of the p53-p21-CD1/CDK2-E2F1-Bcl-xL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camptothecin analogs with enhanced activity against human breast cancer cells. I. Correlation of potency with lipophilicity and persistence in the cleavage complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma [journal.waocp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Relationship Between DNA Damage Response, Initiated by Camptothecin or Oxidative Stress, and DNA Replication, Analyzed by Quantitative 3D Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Chimmitecan's Cytotoxic Profile in Human Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Chimmitecan, a novel 9-substituted camptothecin analog. This compound has demonstrated potent antitumor activity across a range of human tumor cell lines, positioning it as a promising candidate for further preclinical and clinical development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Cytotoxicity Data
This compound exhibits broad-spectrum cytotoxic activity at nanomolar concentrations against various human cancer cell lines.[1][2][3] Its potency is notably greater than that of SN38 (the active metabolite of irinotecan) and topotecan in several cancer types.[1][2][3] The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nmol/L) |
| Leukemia | ||
| HL-60 | Acute Promyelocytic Leukemia | 1.8 ± 0.3 |
| Lung Cancer | ||
| A549 | Non-Small Cell Lung Cancer | 7.6 ± 1.2 |
| Colon Cancer | ||
| HCT-116 | Colorectal Carcinoma | 12.5 ± 2.1 |
| Breast Cancer | ||
| MDA-MB-435 | Melanoma (historically misidentified as breast cancer) | 3.5 ± 0.6 |
| Hepatocellular Carcinoma | ||
| BEL-7402 | Hepatocellular Carcinoma | 261.5 ± 45.3 |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified |
| Gastric Cancer | ||
| BGC-823 | Gastric Carcinoma | 112.3 ± 19.8 |
| Ovarian Cancer | ||
| OVCAR-3 | Ovarian Adenocarcinoma | 24.7 ± 4.2 |
| Cervical Cancer | ||
| HeLa | Cervical Adenocarcinoma | 38.9 ± 6.5 |
| Rhabdomyosarcoma | ||
| A-204 | Rhabdomyosarcoma | 15.6 ± 2.7 |
Data presented as mean ± SD from at least three independent experiments.[1]
Experimental Protocols
The following sections detail the methodologies employed to evaluate the in vitro cytotoxicity of this compound.
Cell Lines and Culture
A panel of human tumor cell lines, including those from leukemia, lung, colon, breast, liver, gastric, ovarian, and cervical cancers, as well as rhabdomyosarcoma, were utilized.[1] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and were cultured under standard conditions of 37°C and 5% CO2.
Cytotoxicity Assays
The cytotoxic effects of this compound were quantified using two primary assays: the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for suspension cell lines and the sulforhodamine B (SRB) assay for adherent solid tumor cell lines.[1][2][3]
-
MTT Assay (for suspension cells):
-
Cells were seeded in 96-well plates.
-
Varying concentrations of this compound were added to the wells.
-
Plates were incubated for 72 hours.
-
MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.
-
-
Sulforhodamine B (SRB) Assay (for adherent cells):
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Different concentrations of this compound were added.
-
After a 72-hour incubation period, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
Unbound dye was washed away, and the protein-bound dye was solubilized.
-
The optical density was read to quantify cell protein, which is proportional to cell number.
-
The IC50 values were calculated from the dose-response curves generated from these assays using the Logit method.[1]
Mechanism of Action Studies
To elucidate the mechanism by which this compound induces cell death, a series of molecular assays were conducted.
-
Topoisomerase I Inhibition: DNA relaxation and cleavage assays were used to confirm that this compound, like other camptothecins, targets and inhibits topoisomerase I.[1][2][3] The drug stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA damage.[1][2][4]
-
DNA Damage Assessment: The comet assay was employed to visualize and quantify DNA damage in individual cells following treatment with this compound.[1][2][3]
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of tumor cells after exposure to this compound.[1][2][3] This revealed a G2-M phase arrest, a characteristic effect of topoisomerase I inhibitors.[1][2][4]
-
Apoptosis Detection: DNA ladder analysis was performed to detect the characteristic fragmentation of DNA that occurs during apoptosis, confirming that this compound induces programmed cell death.[1][2][3]
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for assessing its in vitro cytotoxicity.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for determining this compound's IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Chimmitecan: A Technical Guide to its Dual Mechanism of Apoptosis Induction and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Core Message: This document provides an in-depth technical overview of Chimmitecan, a novel 9-substituted camptothecin analog. It delineates its molecular mechanism as a potent topoisomerase I inhibitor and its subsequent effects on inducing programmed cell death (apoptosis) and cell cycle disruption in cancer cells.
Introduction
This compound is a lipophilic camptothecin derivative characterized by a small alkyl substitution at the 9-position.[1][2] As a member of the camptothecin family, its primary molecular target is DNA topoisomerase I (Topo I), an essential enzyme involved in resolving DNA topological stress during replication and transcription.[3][4][5] By targeting this enzyme, this compound initiates a cascade of events leading to significant DNA damage, which ultimately culminates in two key anti-cancer outcomes: the induction of apoptosis and the arrest of the cell cycle, primarily at the G2/M phase.[1][6][7] This guide details the underlying signaling pathways, presents available quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Action: Topoisomerase I Inhibition
The fundamental mechanism of this compound, like other camptothecins, involves its interaction with the Topo I-DNA complex.[7][8] Topo I functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind, and then religating the break.[9] this compound intercalates into this enzyme-DNA intermediate, forming a stable ternary complex.[7] This stabilization prevents the religation of the DNA strand, effectively trapping the Topo I enzyme on the DNA.[1][6]
When a DNA replication fork collides with this stabilized "cleavable complex," the transient single-strand break is converted into a permanent and irreversible double-strand break.[7][9] It is this catastrophic DNA damage that triggers the downstream cellular responses of cell cycle arrest and apoptosis.[1][2][7]
Induction of Apoptosis
The extensive DNA damage caused by this compound serves as a potent signal for the initiation of apoptosis, or programmed cell death.[1][10] While the precise, fully elucidated pathway for this compound is an area of ongoing research, the mechanism for camptothecins generally involves the activation of intrinsic, mitochondria-mediated apoptotic pathways.[11]
Apoptosis Signaling Pathway
The accumulation of double-strand DNA breaks activates upstream DNA damage sensors like the ATM (Ataxia-Telangiectasia Mutated) kinase.[5][12] This activation can lead to the stabilization and activation of the p53 tumor suppressor protein.[4][13] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. These proteins translocate to the mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of cell death.[7][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibitor (camptothecin)-induced apoptosis in human gastric cancer cells and the role of wild-type p53 in the enhancement of its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Chimmitecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Chimmitecan, a novel 9-substituted lipophilic camptothecin analog. It delves into the core chemical features that govern its potent anticancer activity, presents quantitative data on its biological effects, and details the experimental protocols used for its evaluation.
Introduction to this compound
This compound (9-allyl-10-hydroxycamptothecin) is a promising anticancer drug candidate derived from camptothecin, a natural alkaloid.[1][2] The parent compound, camptothecin, demonstrated significant antitumor activity but was hindered by poor water solubility and stability.[3][4] This led to the development of numerous analogs, with this compound emerging as a potent derivative with improved pharmacological properties. Extensive research has focused on understanding how its unique chemical structure translates into enhanced efficacy and a favorable preclinical profile. This guide will explore the critical aspects of this compound's SAR, providing valuable insights for researchers in oncology and medicinal chemistry.
The Core Structure-Activity Relationship of this compound
The biological activity of camptothecin and its analogs is intrinsically linked to their pentacyclic ring structure. The structure-activity relationship of this compound is primarily defined by the substitutions on its quinoline (rings A and B) and α-hydroxy-δ-lactone (ring E) moieties.
Key structural features and their impact on activity include:
-
The Lactone Ring (E-ring): The intact α-hydroxy-δ-lactone ring is essential for the anticancer activity of all camptothecin analogs, including this compound. This ring is susceptible to hydrolysis under physiological conditions, converting to an inactive carboxylate form. The lipophilicity of this compound is believed to enhance the stability of this crucial lactone ring.
-
The Pyridone Ring (D-ring): The D-ring is critical for the interaction with topoisomerase I.
-
Substitutions at C-9 and C-10: this compound features an allyl group at the C-9 position and a hydroxyl group at the C-10 position.[3] These substitutions are a departure from earlier analogs and contribute significantly to its improved profile. The 9-allyl substitution, in particular, is associated with several advantages:
-
Increased Lipophilicity: This modification enhances the compound's ability to cross cell membranes, potentially leading to better intracellular accumulation.
-
Improved Solubility: While seemingly counterintuitive for a lipophilic compound, the specific substitutions on this compound lead to better solubility in pharmaceutically acceptable solvents, aiding in formulation and administration.[1][2]
-
Enhanced Anti-MDR Activity: The 9-substitution appears to circumvent multidrug resistance mechanisms, a common challenge in cancer chemotherapy.[1][5]
-
Stability in the Presence of Human Serum Albumin (HSA): Unlike some other camptothecins, the cytotoxicity of this compound is not significantly diminished by the presence of HSA.[1][6]
-
Quantitative Data on the Biological Activity of this compound
The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo antitumor efficacy of this compound compared to other well-known camptothecin analogs.
Table 1: In Vitro Cytotoxicity of this compound and Reference Compounds
| Cell Line | Tumor Type | This compound IC₅₀ (µmol/L) | SN-38 IC₅₀ (µmol/L) | Topotecan IC₅₀ (µmol/L) |
| HL-60 | Human Leukemia | 0.045 ± 0.007 | 0.098 ± 0.012 | 0.135 ± 0.021 |
| P388 | Mouse Leukemia | 0.04 - 0.5 | Not Reported | Not Reported |
| HCT-116 | Human Colon Carcinoma | Not Reported | Not Reported | Not Reported |
| MDA-MB-435 | Human Breast Carcinoma | Not Reported | Not Reported | Not Reported |
| BEL-7402 | Human Hepatocellular Carcinoma | Not Reported | Not Reported | Not Reported |
| A549 | Human Lung Carcinoma | Not Reported | Not Reported | Not Reported |
Data extracted from multiple sources, specific values for all cell lines were not available in the provided search results. The IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Administration Route | This compound Efficacy (Tumor Growth Inhibition) | CPT-11 Efficacy (Tumor Growth Inhibition) |
| HCT-116 | Intravenous | Significant Inhibition | Significant Inhibition |
| MDA-MB-435 | Intravenous | Significant Inhibition | Significant Inhibition |
| BEL-7402 | Intravenous | Greater potency than CPT-11 | Significant Inhibition |
| A549 | Intravenous & Oral | Greater potency than CPT-11 (IV), Potent (Oral) | Significant Inhibition (IV) |
This table provides a qualitative summary of the in vivo efficacy as reported in the search results. Specific quantitative tumor growth inhibition percentages were not available.[1][5]
Mechanism of Action of this compound
This compound exerts its anticancer effects through the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][4][5]
The key steps in its mechanism of action are:
-
Inhibition of Topoisomerase I: this compound binds to the covalent binary complex formed between topoisomerase I and DNA. This stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by the enzyme.[1][7]
-
Formation of a Ternary "Cleavable" Complex: The drug, enzyme, and DNA form a stable ternary complex.
-
DNA Damage: During the S-phase of the cell cycle, the advancing replication fork collides with this ternary complex, leading to the conversion of the single-strand break into a cytotoxic double-strand break.[7]
-
Cell Cycle Arrest: The resulting DNA damage triggers cell cycle checkpoints, leading to an arrest in the G2-M phase.[1][5]
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[1][5]
This compound has been shown to be a potent inducer of DNA damage and subsequent apoptosis in cancer cells.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
5.1. In Vitro Cytotoxicity Assays (MTT and SRB)
-
Objective: To determine the concentration of this compound required to inhibit the growth of a panel of human tumor cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with serial dilutions of this compound, SN-38, and topotecan for 72 hours.
-
MTT Assay (for suspension cells):
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
-
SRB Assay (for adherent cells):
-
The cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC₅₀ value is determined.
-
5.2. Topoisomerase I DNA Relaxation Assay
-
Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
-
Methodology:
-
Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in the presence or absence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent and a loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are separated on an agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of supercoiled DNA to its relaxed form is observed.
-
5.3. Topoisomerase I-Mediated DNA Cleavage Assay
-
Objective: To determine if this compound stabilizes the covalent topoisomerase I-DNA complex, leading to DNA cleavage.
-
Methodology:
-
DNA Labeling: A DNA substrate (e.g., a specific oligonucleotide) is radioactively or fluorescently labeled at one end.
-
Reaction Setup: The labeled DNA is incubated with topoisomerase I and different concentrations of this compound.
-
Incubation and Termination: The reaction is allowed to proceed and is then terminated by the addition of a denaturing agent (e.g., SDS) to trap the covalent complex.
-
Polyacrylamide Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The presence of cleaved DNA fragments indicates the stabilization of the topoisomerase I-DNA complex by this compound.
-
5.4. Comet Assay (Single-Cell Gel Electrophoresis)
-
Objective: To detect DNA damage in individual cells treated with this compound.
-
Methodology:
-
Cell Treatment and Embedding: Cells are treated with this compound, harvested, and embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. Damaged DNA (containing strand breaks) migrates further in the electric field, forming a "comet tail."
-
Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
5.5. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cell Treatment and Fixation: Cells are treated with this compound for various time points, harvested, and fixed in ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed to identify any drug-induced cell cycle arrest.
-
5.6. In Vivo Antitumor Efficacy in Xenograft Models
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous or oral) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumor growth inhibition in the treated group is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action involves the stabilization of the Topoisomerase I-DNA complex.
Caption: A typical preclinical workflow for evaluating novel anticancer agents like this compound.
Conclusion
This compound represents a significant advancement in the development of camptothecin analogs. Its unique 9-allyl-10-hydroxy substitution pattern confers a range of desirable pharmacological properties, including potent cytotoxicity against a broad spectrum of cancer cell lines, activity in multidrug-resistant cells, favorable stability, and both intravenous and oral in vivo efficacy. The detailed structure-activity relationship studies have been instrumental in elucidating the chemical features responsible for these improvements. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound in the treatment of various cancers. This guide provides a solid foundation for researchers and drug development professionals to understand the core principles behind this compound's design and mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chimmitecan via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Chimmitecan, a potent topoisomerase I inhibitor, utilizing a key Claisen rearrangement step. The synthesis commences with the allylation of 10-hydroxycamptothecin to yield the precursor, 10-allyloxy-camptothecin, which subsequently undergoes a thermal[1][1]-sigmatropic rearrangement to form this compound (9-allyl-10-hydroxycamptothecin). This protocol includes step-by-step experimental procedures, purification methods, and expected outcomes. Additionally, the mechanism of action of this compound as a topoisomerase I inhibitor is illustrated.
Introduction
This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid with significant anti-tumor activity. Like other camptothecin analogues, this compound's therapeutic effect stems from its ability to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to DNA strand breaks and ultimately induces apoptosis in cancer cells. The introduction of an allyl group at the C9 position enhances the lipophilicity of the molecule, potentially improving its pharmacological properties. The key step in the synthesis of this compound is a Claisen rearrangement, a powerful and reliable method for carbon-carbon bond formation.
Data Presentation
| Parameter | Step 1: Allylation of 10-hydroxycamptothecin | Step 2: Claisen Rearrangement | Overall |
| Starting Material | 10-hydroxycamptothecin | 10-allyloxy-camptothecin | 10-hydroxycamptothecin |
| Product | 10-allyloxy-camptothecin | This compound (9-allyl-10-hydroxycamptothecin) | This compound |
| Purity | >95% (crude) | >99.8% (after purification)[2] | >99.8% |
Experimental Protocols
Step 1: Synthesis of 10-allyloxy-camptothecin
Materials:
-
10-hydroxycamptothecin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 10-hydroxycamptothecin (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 10-allyloxy-camptothecin.
Step 2: Synthesis of this compound via Claisen Rearrangement
Materials:
-
10-allyloxy-camptothecin
-
Anhydrous N,N-dimethylformamide (DMF) or another high-boiling solvent like xylene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
Procedure:
-
Dissolve 10-allyloxy-camptothecin (1 equivalent) in anhydrous DMF (or xylene) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to 140-150°C and maintain this temperature for 18 hours. The reaction should be monitored by TLC for the disappearance of the starting material and the appearance of the product.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution and then with water.[3]
-
Separate the organic layer and extract the aqueous layers further with diethyl ether.[3]
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting residue by flash column chromatography on silica gel to yield this compound as a solid.[2][3] A purity of >99.8% can be achieved with this method.[2]
Visualizations
Experimental Workflow
References
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Determining Chimmitecan IC50 Values: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Chimmitecan, a potent topoisomerase I inhibitor, using common cell viability assays. Detailed protocols for the MTT and CellTiter-Glo assays are included, along with a summary of reported IC50 values in various cancer cell lines and a diagram of the relevant signaling pathway.
Introduction to this compound
This compound is a novel, semi-synthetic derivative of camptothecin, an alkaloid isolated from the bark of Camptotheca acuminata. Like other camptothecin analogues, this compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1][2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks.[1][2] When the replication fork collides with these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering cell cycle arrest and apoptosis.[1][2]
This compound IC50 Values in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, as determined by MTT or sulforhodamine B (SRB) assays after 72 hours of treatment.[3]
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HL-60 | Leukemia | 4.3 ± 0.8 |
| K562 | Leukemia | 13.5 ± 2.1 |
| A549 | Lung Cancer | 5.1 ± 0.9 |
| NCI-H460 | Lung Cancer | 10.1 ± 1.5 |
| SGC-7901 | Gastric Cancer | 280.7 ± 45.3 |
| BGC-823 | Gastric Cancer | 350.2 ± 51.7 |
| BEL-7402 | Hepatocellular Carcinoma | 201.3 ± 33.8 |
| HepG2 | Hepatocellular Carcinoma | 321.7 ± 49.2 |
| HCT-116 | Colon Cancer | 8.2 ± 1.3 |
| LoVo | Colon Cancer | 15.4 ± 2.5 |
| MCF-7 | Breast Cancer | 6.7 ± 1.1 |
| MDA-MB-231 | Breast Cancer | 9.8 ± 1.6 |
| OVCAR-3 | Ovarian Cancer | 12.3 ± 2.0 |
| SK-OV-3 | Ovarian Cancer | 18.7 ± 2.9 |
| HeLa | Cervical Cancer | 14.6 ± 2.4 |
| RH30 | Rhabdomyosarcoma | 25.1 ± 3.8 |
Data is presented as mean ± SD from three independent experiments.[3]
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, leading to apoptosis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Chimmitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimmitecan is a novel 9-substituted camptothecin derivative that has demonstrated potent anticancer activity.[1][2][3] Like other camptothecins, its primary mechanism of action is the inhibition of DNA topoisomerase I.[1][2][3][4] This inhibition leads to the stabilization of topoisomerase I-DNA cleavage complexes, which, upon collision with the DNA replication machinery, result in DNA double-strand breaks.[5][6] Consequently, this DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and can ultimately lead to apoptosis.[2][3][7] Flow cytometry is a powerful technique to quantitatively assess this drug-induced perturbation of the cell cycle.[1][8] This document provides detailed protocols and data for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the cell cycle distribution of human leukemia HL60 cells after a 24-hour treatment period.
Table 1: Cell Cycle Distribution of HL60 Cells Treated with this compound
| Treatment Group | Concentration (nmol/L) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 45.3 | 35.1 | 19.6 |
| This compound | 2.5 | 28.7 | 25.4 | 45.9 |
| This compound | 5 | 15.2 | 18.3 | 66.5 |
| This compound | 10 | 8.9 | 10.1 | 81.0 |
Table 2: Comparative G2/M Phase Arrest in HL60 Cells
| Compound | Concentration (nmol/L) | G2/M Phase (%) |
| Control | 0 | 19.6 |
| Topotecan | 10 | 55.2 |
| SN38 | 10 | 60.1 |
| This compound | 10 | 81.0 |
Data in tables are derived from graphical representations in the cited literature and are illustrative of the reported findings.[2]
Signaling Pathway
The induction of G2/M cell cycle arrest by this compound, a topoisomerase I inhibitor, is a complex process initiated by DNA damage. The following diagram illustrates the key signaling events.
Caption: this compound-induced G2/M cell cycle arrest signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Human promyelocytic leukemia (HL60) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HL60 cells at a density of 2 x 10^5 cells/mL in culture flasks.
-
Treatment: After 24 hours of incubation, add this compound to the desired final concentrations (e.g., 2.5, 5, and 10 nmol/L). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells with this compound for 24 hours.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is a synthesis of standard procedures for cell cycle analysis.[8][9][10][11]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 800 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation for Staining: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (FL2-A or a similar channel). Gate out doublets and aggregates using a plot of fluorescence area versus fluorescence width.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines the workflow for analyzing this compound-induced cell cycle arrest.
Caption: Workflow for this compound cell cycle analysis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel DNA topoisomerase I inhibitor with different mechanism from camptothecin induces G2/M phase cell cycle arrest to K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cell cycle related differences in susceptibility of HL-60 cells to apoptosis induced by various antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of active DNA synthesis in camptothecin-induced G2 arrest: altered regulation of p34cdc2/cyclin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Comet Assay for Assessing Chimmitecan-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimmitecan is a novel, lipophilic, 9-substituted camptothecin analogue that has demonstrated potent anticancer activity.[1][2][3] Like other camptothecin derivatives, this compound's primary mechanism of action is the inhibition of DNA topoisomerase I.[1][2][3] This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, which in turn causes the formation of single-strand and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2][4][5] The comet assay, or single-cell gel electrophoresis, is a sensitive and reliable method for detecting DNA damage at the individual cell level, making it an ideal tool for evaluating the genotoxic effects of this compound.[5][6][7]
These application notes provide a detailed protocol for utilizing the comet assay to assess DNA damage induced by this compound. Both the alkaline and neutral versions of the assay are described, allowing for the detection of single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[8]
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The drug intercalates into the DNA-topoisomerase I complex, trapping the enzyme in a covalent bond with the DNA.[1][2] This "cleavable complex" prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks when the replication fork collides with this complex.[4][5]
Caption: Mechanism of this compound-induced DNA damage.
Experimental Protocols
The following are detailed protocols for the alkaline and neutral comet assays to assess this compound-induced DNA damage.
Materials and Reagents
-
Cell Culture: Human leukemia HL-60 cells (or other susceptible cell lines)
-
This compound: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS
-
Normal Melting Point (NMP) Agarose: 0.5% (w/v) in PBS
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10. Prepare fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13. Prepare fresh.
-
Neutral Electrophoresis Buffer (TBE): 90 mM Tris-borate, 2 mM EDTA, pH 8.3
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5
-
DNA Staining Solution: e.g., SYBR® Green I (1:10,000 dilution) or ethidium bromide (20 µg/mL)
-
Comet Assay Slides
-
Horizontal Gel Electrophoresis Unit
-
Fluorescence Microscope with appropriate filters
-
Image Analysis Software
Experimental Workflow
Caption: General workflow for the comet assay.
Detailed Protocol
-
Cell Treatment:
-
Culture HL-60 cells to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 2.5, 5, and 10 nmol/L) for 1 hour.[9] Include a vehicle control (DMSO) and a positive control (e.g., a known genotoxic agent).
-
-
Slide Preparation:
-
Coat comet assay slides with a layer of 0.5% NMP agarose and allow it to solidify.
-
-
Cell Embedding:
-
Harvest the treated cells by centrifugation and resuspend in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[9]
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C).
-
Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10-30 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
DNA Unwinding and Electrophoresis:
-
For Alkaline Comet Assay (detects SSBs, DSBs, and alkali-labile sites):
-
Gently rinse the slides with distilled water.
-
Immerse the slides in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm and 300 mA for 20-30 minutes at 4°C.
-
-
For Neutral Comet Assay (primarily detects DSBs):
-
Rinse the slides with 1x TBE buffer.
-
Immerse the slides in 1x TBE buffer for 5 minutes.
-
Perform electrophoresis in 1x TBE buffer at ~1 V/cm for 20-30 minutes at 4°C.
-
-
-
Neutralization and Staining:
-
Gently immerse the slides in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I) for 5-15 minutes in the dark.
-
Gently rinse with distilled water and allow the slides to dry.
-
-
Visualization and Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using a specialized comet assay software.
-
Score at least 50-100 comets per slide.
-
The primary parameter for quantifying DNA damage is the Tail Extent Moment , which is calculated as the product of the tail length and the fraction of total DNA in the tail.[9] Other useful parameters include % Tail DNA and Olive Tail Moment .[10]
-
Data Presentation
The following tables summarize the expected quantitative data from comet assays assessing this compound-induced DNA damage in HL-60 cells after a 1-hour treatment.
Table 1: Alkaline Comet Assay - this compound-Induced DNA Damage in HL-60 Cells
| Treatment Group | Concentration (nmol/L) | Mean Tail Extent Moment (Arbitrary Units) ± SEM |
| Vehicle Control (DMSO) | - | Baseline Value |
| This compound | 2.5 | Increased Value |
| 5.0 | Further Increased Value | |
| 10.0 | Highest Value | |
| Topotecan (Positive Control) | 10.0 | Comparable to this compound |
| SN38 (Positive Control) | 10.0 | Comparable to this compound |
Note: The values in this table are illustrative and should be replaced with experimental data. Based on published research, this compound is expected to induce a dose-dependent increase in the tail extent moment, comparable to or greater than that of Topotecan and SN38 at similar concentrations.[9]
Conclusion
The comet assay is a powerful and sensitive tool for quantifying the DNA damage induced by the novel anticancer agent this compound. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the genotoxic potential of this compound and to further investigate its mechanism of action. The dose-dependent increase in DNA damage, as measured by the comet assay, provides a quantitative measure of this compound's cellular activity and can be a valuable endpoint in preclinical drug development and mechanistic studies.
References
- 1. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 2. researchgate.net [researchgate.net]
- 3. Comet assay for quantification of the increased DNA damage burden in primary human chondrocytes with aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modification of the alkaline Comet assay to allow simultaneous evaluation of mitomycin C-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of four genotoxic chemicals in a combined mouse and rat micronucleus (MN) and Comet assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Chimmitecan Efficacy in Multidrug-Resistant (MDR) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chimmitecan is a novel, lipophilic, 9-substituted camptothecin derivative that has demonstrated potent anticancer activity.[1][2] As a topoisomerase I inhibitor, it functions by stabilizing the covalent topoisomerase I-DNA complex, which ultimately leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[3][4] A particularly noteworthy characteristic of this compound is its demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, suggesting it may overcome common mechanisms of chemotherapy resistance, such as the overexpression of P-glycoprotein.[1][2]
These application notes provide a comprehensive guide with detailed protocols for evaluating the efficacy of this compound in MDR cell lines. The described methodologies will enable researchers to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on MDR transporter function.
This compound's Mechanism of Action: A Visual Overview
This compound exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I (Top1). During DNA replication and transcription, Top1 creates transient single-strand breaks to relieve torsional stress. This compound binds to the Top1-DNA complex, preventing the re-ligation of the DNA strand.[4][5][6] This stabilized complex leads to DNA double-strand breaks upon collision with the replication fork, subsequently triggering cell cycle arrest, primarily at the G2/M phase, and initiating the apoptotic cascade.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cancernetwork.com [cancernetwork.com]
Oral bioavailability and administration protocols for Chimmitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimmitecan is a novel, semi-synthetic derivative of camptothecin, an alkaloid first isolated from the bark of Camptotheca acuminata.[] As a potent topoisomerase I inhibitor, this compound exhibits significant anti-neoplastic properties.[2][3][4] Structural modifications, specifically the 9-small-alkyl-substitution, confer advantageous pharmacological profiles, including improved solubility, stability in the presence of human serum albumin, and enhanced oral bioavailability compared to earlier camptothecin analogs.[2][3][4][5] These characteristics position this compound as a promising candidate for further preclinical and clinical development.
These application notes provide an overview of the available data on the oral bioavailability and administration of this compound, along with generalized protocols for preclinical evaluation based on studies of this compound and other camptothecin derivatives.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[2][3][6] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[2][3][6] When the cellular replication machinery encounters these stabilized complexes, irreversible double-strand DNA breaks occur, triggering a cascade of cellular responses including cell cycle arrest, primarily at the G2/M phase, and ultimately leading to apoptosis (programmed cell death).[2][3][5][6]
References
- 2. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography for Chimmitecan purity analysis
An Application Note and Protocol for the Purity Analysis of Chimmitecan using High-Performance Liquid Chromatography
Introduction
This compound is a novel 9-substituted camptothecin analog that has demonstrated significant potential as an anti-cancer agent due to its potent inhibition of topoisomerase I.[1][2][3] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities.
This document provides a detailed application note and protocol for the determination of this compound purity using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. The described method is designed to separate this compound from its potential process-related impurities and degradation products, ensuring the reliability of quality control in drug development and manufacturing.
Principle
The chromatographic method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. This system separates compounds based on their hydrophobicity. This compound and its impurities, having different polarities, will exhibit distinct retention times on the column, allowing for their individual quantification. Detection is performed using a UV detector at a wavelength where this compound and its potential impurities show significant absorbance. The method is designed to be stability-indicating, meaning it can resolve the main compound from degradation products that might form under stress conditions such as acid, base, oxidation, heat, and light exposure.[4][5]
Materials and Apparatus
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Experimental Protocol
Preparation of Solutions
-
Mobile Phase A: Prepare a 15 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 6.5 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter and degas.[5][6]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the Standard Stock Solution.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 15 mM Ammonium Acetate, pH 6.5B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Stock Solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Stock Solution five times for system suitability.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peaks.
Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Any individual impurity can be quantified using the same principle:
Impurity (%) = (Area of Impurity Peak / Total Area of all Peaks) x 100
Data Presentation
System Suitability Results (Example Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 12.52 | 2543210 | 1.15 | 5600 |
| 2 | 12.51 | 2551098 | 1.14 | 5650 |
| 3 | 12.53 | 2539876 | 1.16 | 5580 |
| 4 | 12.52 | 2548765 | 1.15 | 5620 |
| 5 | 12.51 | 2555432 | 1.14 | 5680 |
| Mean | 12.52 | 2547676 | 1.15 | 5626 |
| %RSD | 0.07% | 0.25% | - | - |
This compound Sample Purity Analysis (Example Data)
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 | 8.76 | 12543 | 0.05 |
| Impurity 2 | 10.23 | 25678 | 0.10 |
| This compound | 12.52 | 25489765 | 99.75 |
| Impurity 3 | 15.89 | 38765 | 0.10 |
| Total | - | 25566751 | 100.00 |
Visualizations
Caption: Experimental workflow for this compound purity analysis by HPLC.
Caption: Logical relationship for purity calculation by area normalization.
Conclusion
The described RP-HPLC method is suitable for the quantitative determination of this compound purity in bulk drug substances. The method is specific, and the system suitability criteria ensure the reliability of the results. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of this compound. Further validation studies should be conducted in accordance with ICH guidelines to demonstrate the method's robustness, linearity, accuracy, and precision for its intended purpose.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. An HPLC Assay for the Lipophilic Camptothecin Analog AR-67 Carboxylate and Lactone in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chimmitecan Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Chimmitecan resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Increased IC50 Value for this compound in a Previously Sensitive Cell Line
Question: My cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value. What are the potential causes and how can I troubleshoot this?
Answer: A significant increase in the IC50 value is a clear indicator of acquired resistance. The primary mechanisms to investigate are increased drug efflux, alterations in the drug target, or activation of compensatory signaling pathways.
Troubleshooting Workflow:
-
Confirm Resistance: Repeat the cytotoxicity assay (e.g., MTT or SRB assay) with a freshly prepared stock of this compound to rule out compound degradation. Run the assay in parallel with the parental (sensitive) cell line for a direct comparison.
-
Investigate Drug Efflux: The most common cause of resistance to chemotherapeutics is the overexpression of ATP-binding cassette (ABC) transporters.
-
Hypothesis: The resistant cells are actively pumping this compound out, reducing its intracellular concentration.
-
Experiment: Perform a co-treatment experiment with known ABC transporter inhibitors. A common inhibitor for ABCG2 (BCRP) is Ko143. A reversal of resistance in the presence of the inhibitor strongly suggests the involvement of that specific transporter.
-
-
Assess Target Expression: this compound's primary target is Topoisomerase I (TOP1).
-
Hypothesis: Resistant cells may have reduced levels of TOP1, or a mutation in the TOP1 gene that prevents this compound from binding effectively.
-
Experiment: Use Western blotting to compare the expression levels of TOP1 protein in sensitive versus resistant cells. If expression is unchanged, consider sequencing the TOP1 gene to check for mutations in the drug-binding domain.
-
-
Evaluate DNA Damage and Repair:
-
Hypothesis: Resistant cells may have an enhanced capacity to repair the DNA damage induced by this compound.
-
Experiment: Measure levels of DNA damage markers, such as γH2AX, via Western blot or immunofluorescence after a short treatment with this compound. Reduced levels of γH2AX in resistant cells compared to sensitive cells may indicate enhanced repair or reduced damage induction.
-
Experimental Workflow for Identifying Resistance Mechanism
Caption: Troubleshooting workflow for identifying the cause of acquired this compound resistance.
Issue 2: this compound Efficacy is Reduced When Combined with a Growth Factor Serum
Question: I've noticed that the cytotoxic effect of this compound is significantly lower when my cell culture media is supplemented with a specific growth factor. Why is this happening?
Answer: This phenomenon suggests that the growth factor is activating a pro-survival signaling pathway that counteracts the apoptotic signals induced by this compound. A common culprit is the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.
Troubleshooting Steps:
-
Identify the Pathway: The PI3K/Akt/mTOR pathway is a primary suspect.
-
Hypothesis: The growth factor activates Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby conferring resistance.
-
Experiment: Perform a Western blot analysis on lysates from cells treated with the growth factor, this compound, or both. Probe for phosphorylated Akt (p-Akt) and total Akt. An increase in the p-Akt/Akt ratio in the presence of the growth factor would support this hypothesis.
-
-
Confirm with Pathway Inhibitors:
-
Experiment: Treat the cells with a combination of this compound and a known PI3K or Akt inhibitor (e.g., LY294002 or MK-2206). If the combination restores sensitivity to this compound even in the presence of the growth factor, it confirms the involvement of the PI3K/Akt pathway.
-
Signaling Pathway of this compound Action and Resistance
Caption: Pro-survival signaling (e.g., PI3K/Akt) can counteract this compound-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, semi-synthetic camptothecin analog that functions as a Topoisomerase I (TOP1) inhibitor. It intercalates into the DNA-TOP1 cleavage complex, preventing the re-ligation of the single-strand DNA break. This stabilized complex leads to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.
Q2: Which ABC transporter is most commonly associated with this compound resistance?
A2: While several ABC transporters can contribute to multidrug resistance, overexpression of ABCG2 (Breast Cancer Resistance Protein, BCRP) is the most frequently cited mechanism for resistance to topoisomerase inhibitors in the camptothecin class.
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over several months. Start with a low concentration (e.g., the IC20) and incrementally increase the dose as the cells adapt and resume normal proliferation rates. Periodically freeze down stocks at different stages of resistance development.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HT-29 | Parental, Sensitive | 15.2 ± 2.1 | 1.0 |
| HT-29-CR | This compound-Resistant | 485.6 ± 35.4 | ~32x |
| A549 | Parental, Sensitive | 22.5 ± 3.5 | 1.0 |
| A549-CR | This compound-Resistant | 712.8 ± 51.9 | ~31.7x |
Table 2: Effect of ABCG2 Inhibitor (Ko143) on this compound IC50
| Cell Line | Treatment | This compound IC50 (nM) | Reversal Fold |
| HT-29 | This compound alone | 15.2 ± 2.1 | - |
| HT-29 | This compound + Ko143 (1 µM) | 14.8 ± 1.9 | ~1.0x |
| HT-29-CR | This compound alone | 485.6 ± 35.4 | - |
| HT-29-CR | This compound + Ko143 (1 µM) | 25.1 ± 4.3 | ~19.3x |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for TOP1 and ABCG2 Expression
This protocol is used to compare the protein expression levels of this compound's target (TOP1) and a key resistance transporter (ABCG2).
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-TOP1, anti-ABCG2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-TOP1 at 1:1000, anti-ABCG2 at 1:500, anti-β-actin at 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize to the β-actin loading control to compare protein levels between sensitive and resistant cells.
Logical Relationships in Overcoming Resistance
Caption: Matching therapeutic strategies to specific mechanisms of this compound resistance.
Technical Support Center: Improving the Solubility and Stability of Chimmitecan Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Chimmitecan.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound and the rationale for advanced formulation strategies.
Q1: What is this compound and what are its primary therapeutic limitations?
A1: this compound is a lipophilic 9-substituted analogue of camptothecin, a potent inhibitor of topoisomerase I with significant anticancer activity.[1] Its primary mechanism of action involves stabilizing the topoisomerase I-DNA covalent complex, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1] The main limitations for its clinical application are its poor aqueous solubility and the instability of its active α-hydroxy-lactone ring (E-ring).
Q2: Why is the lactone ring of this compound unstable?
A2: The lactone ring of camptothecins, including this compound, is susceptible to a pH-dependent reversible hydrolysis.[2][3] At acidic pH (below 5), the closed lactone form is favored. However, at physiological pH (around 7.4), the equilibrium shifts towards the open-ring carboxylate form, which is inactive as a topoisomerase I inhibitor.[2][3] This hydrolysis significantly reduces the therapeutic efficacy of the drug.
Q3: What formulation strategies can improve the solubility and stability of this compound?
A3: Several advanced formulation strategies can be employed to enhance the solubility and protect the lactone ring of this compound from hydrolysis. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution rate and saturation solubility.
-
Liposomal Encapsulation: Encapsulating the lipophilic this compound within the lipid bilayer of liposomes can protect it from the aqueous environment, thereby preserving the lactone ring and improving its pharmacokinetic profile.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which can significantly improve its dissolution rate and apparent solubility.
Q4: How does this compound induce apoptosis in cancer cells?
A4: this compound, as a topoisomerase I inhibitor, triggers apoptosis through the intrinsic pathway initiated by DNA damage. The key steps are:
-
Topoisomerase I Inhibition: this compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks.
-
DNA Damage Response: The accumulation of these breaks is recognized by DNA damage sensors like ATM, ATR, and DNA-PK.
-
Signal Transduction: These sensors activate downstream kinases such as Chk2 and c-Abl, which in turn phosphorylate and activate tumor suppressor proteins like p53.
-
Mitochondrial Pathway Activation: Activated p53 promotes the expression of pro-apoptotic proteins (e.g., Bax) and inhibits anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization.
-
Caspase Cascade: Cytochrome c is released from the mitochondria and forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Caspase-9 then activates executioner caspases like caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[4][5]
Below is a diagram illustrating the signaling pathway of topoisomerase I inhibition-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation in kinetics of lactone ring hydrolysis of camptothecins upon interaction with topoisomerase I cleavage sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Chimmitecan Dosage for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Chimmitecan dosage for in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a lipophilic analog of camptothecin, and its primary mechanism of action is the inhibition of topoisomerase I.[1][2][3][4][5] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][2][3][4] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death) and cell cycle arrest in the G2-M phase.[1][2][3][4]
Q2: What are the reported efficacious dosages of this compound in preclinical animal models?
A2: Efficacious dosages of this compound have been reported in several human tumor xenograft models in nude mice. Intravenous (i.v.) administration of 15 mg/kg has demonstrated anti-tumor activity.[1][6] Oral administration has also been shown to be effective, with tumor inhibition observed at doses as low as 6.25 mg/kg.[6] Specific dosing regimens have varied between studies and tumor models.
Q3: What are the potential signs of toxicity to monitor for during this compound administration?
A3: Researchers should closely monitor animals for signs of toxicity, which can be dose-dependent. A dose of 18.75 mg/kg has been associated with significant body weight loss and mortality in mice.[6] Common toxicities associated with camptothecin derivatives include myelosuppression (such as neutropenia) and gastrointestinal issues like diarrhea.[6] Regular monitoring of animal body weight, clinical signs (e.g., lethargy, ruffled fur), and, if possible, complete blood counts is recommended.
Q4: In which tumor models has this compound shown efficacy?
A4: this compound has demonstrated anti-tumor efficacy in a range of human tumor xenograft models, including:
-
Hepatocellular carcinoma (BEL-7402, SMMC-7721)[7]
Notably, this compound has shown superior potency compared to CPT-11 (irinotecan) in the A549 and BEL-7402 tumor models.[1][2][3]
Q5: What are the advantages of this compound over other camptothecin analogs?
A5: this compound possesses several advantageous properties, including:
-
Potent Cytotoxicity: It has demonstrated more potent cytotoxicity than SN-38 (the active metabolite of irinotecan) and topotecan.[1][2][3][7]
-
Activity in Multi-Drug Resistant (MDR) Cells: this compound has shown efficacy against cancer cells that have developed resistance to multiple other drugs.[1][2][3][7]
-
Improved Solubility: It has better solubility compared to other lipophilic camptothecins.[1][2][3][7]
-
Oral Bioavailability: this compound has demonstrated effectiveness when administered orally.[1][2][3][7]
-
Stability: It remains stable in the presence of human serum albumin.[1][2][3][7]
Troubleshooting Guide
Problem 1: High toxicity and animal mortality are observed at the initial dose.
-
Possible Cause: The initial dose is above the maximum tolerated dose (MTD) for the specific animal model and strain.
-
Solution: Reduce the dosage by 25-50% in the next cohort of animals. It is crucial to perform a dose-escalation study to determine the MTD in your specific experimental setup. Start with a lower dose, for example, based on the lower end of the reported efficacious range (e.g., 5-10 mg/kg for i.v. administration) and gradually increase the dose in subsequent groups.
Problem 2: No significant anti-tumor effect is observed.
-
Possible Causes:
-
The dose is too low.
-
The dosing schedule is not optimal for the tumor growth rate.
-
The route of administration is not ideal.
-
The tumor model is inherently resistant to topoisomerase I inhibitors.
-
-
Solutions:
-
Increase the Dose: If no toxicity was observed, consider a dose escalation in the next experiment.
-
Optimize Dosing Schedule: The frequency of administration can significantly impact efficacy. For rapidly growing tumors, a more frequent dosing schedule (e.g., twice or thrice weekly) may be necessary.[1] For slower-growing tumors, a less frequent schedule (e.g., every two or three weeks) might be sufficient.[6]
-
Evaluate Route of Administration: While both intravenous and oral routes have been effective, the pharmacokinetics can differ. If one route is ineffective, consider testing the other.
-
Confirm Target Expression: If possible, verify the expression of topoisomerase I in your tumor model.
-
Problem 3: Inconsistent results are observed between experiments.
-
Possible Causes:
-
Variability in drug formulation.
-
Inconsistent tumor implantation and size at the start of treatment.
-
Differences in animal health status.
-
-
Solutions:
-
Standardize Formulation: Ensure this compound is properly and consistently solubilized for each experiment. Due to its lipophilic nature, a consistent vehicle and preparation method are critical.
-
Uniform Tumor Size: Start treatment when tumors have reached a consistent, pre-determined size across all animals and groups.
-
Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Reported Efficacy (Tumor Growth Inhibition %) | Reference |
| A549 (Lung) | Intravenous | 15 | Every 3 weeks | 23.0% | [6] |
| MDA-MB-435 (Breast) | Intravenous | 15 | Every 3 weeks | 24.2% | [6] |
| BEL-7402 (Hepatocellular) | Intravenous | 15 | Every 3 weeks | 28.2% | [6] |
| HCT-116 (Colon) | Intravenous | 15 | Every 2 weeks | 17.6% | [6] |
| A549 (Lung) | Oral | 6.25 - 18.75 | 4 doses | >94% | [6] |
Table 2: Comparative Cytotoxicity of this compound
| Compound | Relative Potency | Reference |
| This compound | More potent than SN-38 and topotecan | [1][2][3][7] |
| This compound vs. CPT-11 | More potent in BEL-7402 and A549 models | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of the Maximum Tolerated Dose (MTD) of this compound in Nude Mice
-
Animal Model: Female BALB/c nude mice, 4-5 weeks old.
-
Housing: House animals in sterile cages under specific pathogen-free conditions with a 12-hour light/dark cycle, and provide autoclaved chow and water ad libitum.[1]
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of the vehicle components should be kept consistent across all dose levels.
-
Dose Escalation:
-
Divide mice into groups of 3-5.
-
Start with a low dose (e.g., 5 mg/kg for i.v. or 10 mg/kg for oral administration).
-
Administer this compound according to the planned route and schedule (e.g., once daily for 5 days).
-
Increase the dose in subsequent groups by a fixed increment (e.g., 1.5-fold or 2-fold).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (lethargy, ruffled fur, diarrhea) twice daily.
-
The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or any signs of severe toxicity.
-
-
Endpoint: The study is typically concluded after a 14-day observation period.
Protocol 2: In Vivo Antitumor Efficacy Study of this compound
-
Tumor Cell Implantation:
-
Harvest tumor cells (e.g., A549) during their exponential growth phase.
-
Inject a suspension of 5 x 10^6 cells in 0.1 mL of serum-free medium subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Drug Administration:
-
Administer this compound at the predetermined optimal dose (below the MTD) and schedule via the chosen route (i.v. or oral).
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound dosage optimization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Chimmitecan Cytotoxicity Assays and the Influence of Human Serum Albumin
This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting cytotoxicity assays with Chimmitecan, with a specific focus on the influence of human serum albumin (HSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, lipophilic derivative of camptothecin, an alkaloid with potent anticancer activity.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I.[2][3] this compound stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA damage, cell cycle arrest in the G2-M phase, and ultimately apoptosis (programmed cell death) in cancer cells.[4][5]
Q2: Does Human Serum Albumin (HSA) affect the cytotoxicity of this compound in vitro?
No, studies have shown that the cytotoxic activity of this compound is not influenced by the presence of human serum albumin.[1][3][4][6] This is a significant advantage over other camptothecin analogs, such as camptothecin and SN-38, whose activities are often significantly reduced by HSA binding.[7]
Q3: Why is the lack of HSA influence significant for this compound's therapeutic potential?
HSA is the most abundant protein in human plasma and can bind to many drugs, often reducing their free concentration and thereby their efficacy.[8] The fact that this compound's cytotoxicity is unaffected by HSA suggests that it may have a more consistent and potent antitumor activity in vivo compared to other camptothecins that are susceptible to HSA binding.[1] This stability in the presence of HSA, combined with its improved solubility and oral availability, makes this compound a promising candidate for clinical development.[4][6]
Q4: What are the common assays used to measure this compound's cytotoxicity?
Commonly used in vitro cytotoxicity assays for this compound include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulforhodamine B) assay.[3][4][6] The MTT assay measures the metabolic activity of cells as an indicator of cell viability, while the SRB assay measures cellular protein content.[9]
Troubleshooting Guide
Even though HSA does not directly impact this compound's activity, you may still encounter issues in your cytotoxicity assays. This guide addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or presence of air bubbles.[10] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Inspect plates for bubbles before incubation and remove them if present. |
| Lower than expected cytotoxicity | Incorrect drug concentration, inactive compound, or issues with the assay reagent. | Verify the concentration of your this compound stock solution. Ensure proper storage of the compound to prevent degradation.[2] Run a positive control with a known cytotoxic agent to validate the assay's performance. |
| "Edge effect" observed on the plate | Evaporation of media from the outer wells of the microplate during incubation.[11] | To minimize evaporation, ensure the incubator has adequate humidity. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| Inconsistent results across different experiments | Variation in cell passage number, cell health, or incubation times. | Use cells within a consistent and low passage number range. Monitor cell health and morphology regularly. Adhere strictly to the same incubation times for all experiments. |
Experimental Protocols
General Cytotoxicity Assay (MTT-based)
This protocol provides a general workflow for assessing the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[6]
-
-
MTT Assay:
-
Prepare a stock solution of MTT in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Troubleshooting Logic for Unexpected Cytotoxicity Results
Caption: A logical approach to troubleshooting cytotoxicity assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reduced albumin binding promotes the stability and activity of topotecan in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Substituted Camptothecin Derivatives
Welcome to the technical support center for the synthesis of 9-substituted camptothecin (CPT) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges of these potent anti-cancer compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 9-substituted CPT derivatives in a question-and-answer format.
Q1: I am having difficulty introducing a substituent at the 9-position of camptothecin. What are the common challenges and recommended methods?
A1: Direct substitution at the C-9 position of the camptothecin core is challenging due to the electron-rich nature of the quinoline ring system, which can lead to reactions at other positions. A novel and effective method for introducing amidomethyl and imidomethyl groups at the 9-position is the Tscherniac-Einhorn reaction.[1]
Troubleshooting Low Yields in 9-Substitution Reactions:
-
Problem: Low or no yield when attempting electrophilic substitution.
-
Solution: The Tscherniac-Einhorn reaction provides a targeted approach. It involves the reaction of camptothecin with an N-hydroxymethylamide or N-hydroxymethylimide in the presence of a strong acid like neat sulfuric acid. This in situ generation of a reactive methyleneimmonium ion favors substitution at the 9-position.[1]
-
Problem: Unwanted side reactions or substitution at other positions (e.g., C-7, C-12).
-
Solution: Strict control of reaction conditions is crucial. The use of neat sulfuric or triflic acid has been shown to be effective, while other solvents like DMF, MeOH, or acetic acid may result in lower yields or no reaction.[1]
Q2: My 9-substituted camptothecin derivative has very poor solubility in common solvents. How can I improve its solubility for biological testing and formulation?
A2: Poor aqueous solubility is an inherent challenge for many camptothecin derivatives and a significant hurdle for their clinical development.[2][3]
Troubleshooting Solubility Issues:
-
Problem: The synthesized 9-substituted CPT derivative precipitates out of solution during biological assays.
-
Solution:
-
Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a mixture of 5% DMSO or DMAC in normal saline has been used to dissolve CPT derivatives for testing.[2]
-
Formulation Strategies: For preclinical and clinical development, consider advanced formulation approaches such as encapsulation in liposomes or the formation of nanoparticles.
-
Structural Modification: Introducing polar or ionizable groups at the 9-position can significantly improve aqueous solubility. For example, the introduction of an amino group to create 9-aminocamptothecin increases its solubility in acidic aqueous solutions.[2]
-
Q3: I am observing the opening of the lactone E-ring in my 9-substituted camptothecin derivative during my experiments. How can I prevent this and maintain the active form?
A3: The stability of the α-hydroxy lactone E-ring is critical for the anti-tumor activity of camptothecin and its derivatives. This ring is susceptible to hydrolysis under physiological or basic conditions, leading to an inactive carboxylate form.[4][5][6]
Troubleshooting Lactone Ring Instability:
-
Problem: Loss of biological activity of the compound over time in aqueous solutions.
-
Solution:
-
pH Control: Maintain a slightly acidic pH (below 7) in your experimental solutions to favor the closed lactone form. The equilibrium between the lactone and carboxylate forms is pH-dependent, with the lactone being more stable at lower pH.[4]
-
Formulation: Encapsulating the derivative in systems like cyclodextrins with polymers (e.g., PEG 6000) can protect the lactone ring from hydrolysis in physiological media.[5]
-
Storage: Store stock solutions of your compounds in an appropriate anhydrous organic solvent (e.g., DMSO) at low temperatures (-20°C or -80°C) to minimize degradation.
-
Q4: I am struggling with the purification of my 9-substituted camptothecin derivative. What are the recommended purification techniques?
A4: The purification of CPT derivatives can be challenging due to their poor solubility and potential for degradation. A combination of chromatographic and recrystallization techniques is often employed.
Troubleshooting Purification:
-
Problem: Co-elution of the product with starting materials or byproducts during column chromatography.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is a common method. A solvent system of chloroform and methanol is often effective. Gradient elution may be necessary to achieve good separation.[7]
-
Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be utilized. It is important to carefully select the mobile phase to ensure the solubility of the compound and achieve good separation.[8][9]
-
-
Problem: Difficulty in removing residual impurities after chromatography.
-
Solution:
-
Recrystallization: Recrystallization from a suitable solvent system, such as acetic acid/ethanol, can be an effective final purification step.[7]
-
Data Presentation
Table 1: Solubility of Selected 9-Substituted Camptothecin Derivatives
| Compound | Solvent | Solubility | Reference |
| 9-aminocamptothecin | Aqueous solution (pH 2, 298.15 K) | 14.16 mg/L | [2] |
| 9-aminocamptothecin | DMSO | 0.78 mg/mL (2.14 mM) | |
| 10-hydroxycamptothecin | Aqueous solution (pH 2, 298.15 K) | 0.83 mg/L | [2] |
| SN-38 | Aqueous solution (pH 2, 298.15 K) | 0.2 mg/L | [2] |
| Compound B7 (a 10-substituted derivative) | Water | 5.73 µg/mL | [3] |
Table 2: Reaction Yields for Synthesis of Substituted Camptothecin Derivatives
| Derivative | Synthetic Step | Yield | Reference |
| 7-hydroxymethylcamptothecin | Treatment of CPT with H₂O₂ and FeSO₄ | 80% | [7] |
| 7-bromomethylcamptothecin | From 7-hydroxymethylcamptothecin with HBr | 66% | [7] |
| 7-(N-substituted-methyl)-camptothecins | Coupling of 7-bromomethylcamptothecin with amines | 21-46% | [7] |
| 9-amidomethyl/imidomethyl-CPTs | Tscherniac-Einhorn reaction | Not specified | [1] |
| 10-aminocamptothecin | Catalytic reduction of 10-nitrocamptothecin | 96.2% |
Experimental Protocols
Protocol 1: Synthesis of 9-Amidomethyl Camptothecin via Tscherniac-Einhorn Reaction
This protocol is adapted from the general procedure described for the synthesis of new lipophilic 9-substituted CPT derivatives.[1]
Materials:
-
Camptothecin (CPT)
-
N-hydroxymethylamide (e.g., N-hydroxymethylacetamide)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Anhydrous diethyl ether
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., chloroform/methanol)
Procedure:
-
In a round-bottom flask, cool an excess of neat sulfuric acid to 0°C in an ice bath.
-
Slowly add the N-hydroxymethylamide to the cold sulfuric acid with stirring to generate the methyleneimmonium ion in situ.
-
Once the N-hydroxymethylamide is dissolved, slowly add solid camptothecin to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water and then with anhydrous diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform).
Protocol 2: Purification of 9-Substituted Camptothecin by Column Chromatography
This is a general protocol for the purification of CPT derivatives.
Materials:
-
Crude 9-substituted camptothecin
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., chloroform, methanol)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% chloroform).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude 9-substituted camptothecin in a minimal amount of the initial elution solvent or a slightly more polar solvent mixture. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the initial solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol in chloroform) to facilitate the elution of the product.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 9-substituted camptothecin derivative.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 9-substituted camptothecin derivatives.
Caption: A decision tree for troubleshooting low yields in the synthesis of 9-substituted camptothecin.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Characterization of 9-Aminocamptothecin in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 10-Substituted Camptothecin Derivatives with Improved Water Solubility and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing the Therapeutic Index of Chimmitecan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with Chimmitecan.
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimental application of this compound.
Issue 1: Poor Aqueous Solubility
Problem: You are observing low solubility of this compound in aqueous buffers, leading to precipitation and inaccurate concentrations for in vitro assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent low aqueous solubility of camptothecins. | This compound, while having improved solubility over some analogs, is still a lipophilic compound.[1] For stock solutions, dissolve this compound in a small amount of DMSO first (e.g., 10 mg/mL), and then dilute with your aqueous buffer or cell culture medium.[2] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Precipitation upon dilution in aqueous media. | After initial solubilization in DMSO, perform serial dilutions in your final aqueous buffer. Vortex thoroughly between each dilution. Avoid preparing large volumes of dilute aqueous solutions and use them fresh. |
| pH of the aqueous buffer. | The lactone ring of camptothecins is more stable and the compound is generally more soluble in acidic conditions (pH < 6.0).[3] For non-cell-based assays, consider using a slightly acidic buffer if it does not interfere with the experiment. |
| Use of solubilizing agents. | For formulation development, consider encapsulating this compound in drug delivery systems like liposomes, polymeric nanoparticles, or formulating with cyclodextrins to enhance aqueous solubility and stability.[4][5] |
Issue 2: Instability of the Active Lactone Form
Problem: You are observing a decrease in the potency of this compound over time in your cell culture medium, potentially due to the hydrolysis of the active lactone ring to the inactive carboxylate form.
Possible Causes and Solutions:
| Cause | Solution |
| pH-dependent hydrolysis. | The lactone ring of camptothecins is susceptible to hydrolysis at neutral or alkaline pH (physiological pH 7.4).[4] The half-life of the lactone form of some camptothecins at pH 7.4 can be as short as 22-33 minutes.[6] Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Minimize the incubation time of the stock solution in alkaline buffers. |
| Presence of serum proteins. | Some camptothecins can bind to serum albumin, which can affect the equilibrium between the lactone and carboxylate forms.[7] this compound has been shown to have good stability in the presence of human serum albumin (HSA).[1] However, if you suspect this is an issue, you can conduct pilot experiments with and without serum to assess its impact. |
| Temperature. | Higher temperatures can accelerate the rate of hydrolysis. Store stock solutions of this compound at -20°C or -80°C. When preparing working solutions, keep them on ice as much as possible before adding them to your experimental setup. |
Issue 3: Inconsistent Results in Cytotoxicity Assays
Problem: You are observing high variability in your IC50 values for this compound across different experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Cell seeding density. | Ensure a consistent and optimal cell seeding density for your 96-well plates. Overly confluent or sparse cells can lead to variable results. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Drug exposure time. | The cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent and may require prolonged exposure. Standardize the drug incubation time across all experiments (e.g., 72 hours).[1] |
| Assay-specific artifacts. | If using a metabolic assay like MTT, ensure that this compound itself does not interfere with the formazan production. Consider using a protein-based endpoint assay like the Sulforhodamine B (SRB) assay as an alternative or for confirmation. |
| Edge effects in 96-well plates. | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or media. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of DNA topoisomerase I.[1] It stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand DNA breaks.[1] When the DNA replication fork collides with this complex, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest (primarily in the G2/M phase) and ultimately leading to apoptosis (programmed cell death).[1][8]
Q2: How does this compound differ from other camptothecin analogs like topotecan and irinotecan?
A2: this compound is a 9-substituted lipophilic camptothecin derivative.[1] Preclinical studies have shown that it has several advantages over older analogs:
-
Potency: It displays more potent cytotoxicity than SN-38 (the active metabolite of irinotecan) and topotecan in various cancer cell lines.[1]
-
MDR Activity: this compound shows efficacy against multidrug-resistant (MDR) cancer cells.[1]
-
Stability: It exhibits greater stability in the presence of human serum albumin.[1]
-
Solubility and Bioavailability: It has improved solubility and oral bioavailability compared to the parent compound, camptothecin.[1][8]
Q3: What are the known off-target toxicities of this compound?
A3: Specific preclinical toxicology reports for this compound are not extensively available in the public domain. However, as a camptothecin analog, it is expected to share class-specific toxicities, which primarily include myelosuppression (neutropenia) and gastrointestinal issues (diarrhea).[6][9] The improved therapeutic index of this compound observed in preclinical models suggests that it may have a better safety profile, but this needs to be confirmed in further studies.[8]
Q4: Are there any known synergistic drug combinations with this compound?
A4: While specific combination therapy studies for this compound are limited in the literature, combining topoisomerase I inhibitors with other anticancer agents is a common strategy. Preclinical studies with other camptothecins have shown synergistic effects with:
-
DNA damaging agents: (e.g., cisplatin, 5-fluorouracil).[6]
-
Topoisomerase II inhibitors: (e.g., doxorubicin, etoposide), although the sequence of administration can be critical.
-
Targeted therapies: Inhibitors of signaling pathways that are involved in DNA damage repair or cell survival. Researchers should consider these classes of drugs for potential combination studies with this compound, with the rationale of enhancing efficacy or overcoming resistance.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Reference Compounds in Human Cancer Cell Lines
| Cell Line | Origin | IC50 (nmol/L) ± SD |
| This compound | ||
| HL-60 | Leukemia | 9.2 ± 0.2 |
| A549 | Lung Cancer | 6.8 ± 0.9 |
| HCT-116 | Colon Cancer | 11.2 ± 3.4 |
| MCF-7 | Breast Cancer | 15.6 ± 2.8 |
| BEL-7402 | Hepatocellular Carcinoma | 245 ± 58 |
| MDA-MB-435 | Breast Cancer | 8.9 ± 1.5 |
| Data is a summary from Huang M, et al. Clin Cancer Res. 2007.[1] |
Table 2: Physicochemical Properties of 9-Substituted Camptothecin Analogs (for reference)
| Compound | Aqueous Solubility (µg/mL) | Lactone Half-life at pH 7.4 (min) | Log P |
| 9-Nitrocamptothecin | < 5 (in deionized water) | Not specified | Not specified |
| 9-Aminocamptothecin | ~14 (at pH 2, 25°C) | ~14% lactone remaining at equilibrium | 1.28 |
| Note: Specific quantitative data for this compound is not readily available. This data for structurally related 9-substituted camptothecins is provided for reference and to guide formulation and experimental design. Data from various sources.[3][4][7] |
Experimental Protocols
1. Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
2. In Vivo Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a nude mouse model.
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a vehicle of DMSO and saline)
-
Calipers
Procedure:
-
Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg, intravenously or orally) and the vehicle control according to the desired schedule (e.g., once every three days for four cycles).[8]
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Physicochemical Characterization of 9-Aminocamptothecin in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization, solubilization, and stabilization of 9-nitrocamptothecin using pluronic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical characterization of 9-aminocamptothecin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Chimmitecan-Induced Toxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel topoisomerase I inhibitor, Chimmitecan. The focus is on anticipating and managing potential toxicities in preclinical experimental settings. Given that specific toxicity data for this compound is emerging, this guide extrapolates from the well-established toxicity profiles of other camptothecin derivatives, such as irinotecan and topotecan, to provide actionable strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary toxicities of this compound in preclinical models?
Based on the class of camptothecin derivatives, the primary dose-limiting toxicities anticipated with this compound administration in preclinical models are:
-
Gastrointestinal Toxicity: Primarily delayed-onset diarrhea. This is often the most significant and dose-limiting toxicity.[1][2][3][4][5]
-
Hematological Toxicity: Myelosuppression, leading to neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[1][6]
Researchers should closely monitor animal models for signs of these toxicities, including changes in body weight, stool consistency, and complete blood counts.
Q2: What is the underlying mechanism of camptothecin-induced gastrointestinal toxicity?
The gastrointestinal toxicity, particularly diarrhea, is a complex process. A key factor is the metabolism of the camptothecin prodrug to its active metabolite, SN-38 (a process this compound likely undergoes in a similar fashion). This active metabolite is then glucuronidated in the liver to an inactive form (SN-38G) and excreted into the bile. In the intestines, bacterial β-glucuronidases can convert the inactive SN-38G back into the active, and toxic, SN-38.[1][6][7] This localized high concentration of the active metabolite in the gut leads to mucosal damage, inflammation, and apoptosis of intestinal crypt cells, resulting in diarrhea.[1][2][8]
Q3: Are there any known genetic factors that can influence the severity of this compound-induced toxicity?
While specific pharmacogenomic markers for this compound are yet to be fully elucidated, studies with irinotecan have shown that polymorphisms in the UGT1A1 gene are strongly associated with the risk of severe neutropenia and diarrhea.[9][10][11][12] The UGT1A1 enzyme is responsible for glucuronidating the active metabolite. Reduced enzyme activity due to genetic variations leads to higher systemic exposure to the active drug. Preclinical models with known UGT1A1 genotypes could be valuable for assessing this risk.
Q4: What are the general strategies to reduce this compound-induced toxicity in our preclinical studies?
Several strategies can be explored to mitigate the toxic effects of this compound while maintaining its antitumor efficacy:
-
Dose and Schedule Modification: Altering the dosing regimen can significantly impact the toxicity profile.[1]
-
Co-administration of Protective Agents: Utilizing agents that protect the gastrointestinal tract or modulate the metabolic pathway of this compound.
-
Novel Drug Delivery Systems: Encapsulating this compound in delivery systems like liposomes can alter its biodistribution and reduce systemic toxicity.[13]
Troubleshooting Guides
Issue 1: Severe Diarrhea and Body Weight Loss Observed in Animal Models
Potential Cause: High localized concentration of the active metabolite of this compound in the gastrointestinal tract leading to mucosal damage.
Troubleshooting Steps:
-
Dose and Schedule Modification:
-
Fractionate the Dose: Instead of a single high dose, administer smaller, more frequent doses. For example, a study in rats showed that administering 30 mg/kg of irinotecan twice daily for 4 days resulted in less severe diarrhea than a single daily dose of 60 mg/kg for 4 days.[1]
-
Protracted Schedule: Administering a lower total dose over a longer period can also reduce toxicity.
-
-
Co-administration of a Gastrointestinal Protectant:
-
Consider the oral administration of a cytoprotective agent. For instance, the lipopeptide JBT 3002, when given orally to mice prior to irinotecan injection, prevented intestinal damage and body weight loss.[14]
-
Investigate the use of anti-inflammatory agents. Celecoxib, a selective COX-2 inhibitor, has been shown to suppress irinotecan-induced delayed diarrhea in rats by reducing inflammation and the subsequent downregulation of aquaporin-3 in the colon.[8]
-
-
Modulation of Gut Microbiota:
-
Since bacterial enzymes play a crucial role in reactivating the drug in the gut, strategies to inhibit these enzymes could be beneficial. Research on specific inhibitors of bacterial β-glucuronidase is ongoing.
-
Issue 2: Significant Myelosuppression (Neutropenia, Thrombocytopenia) Observed
Potential Cause: Systemic exposure to the active metabolite of this compound leading to toxicity in rapidly dividing hematopoietic stem cells in the bone marrow.
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward approach. A dose reduction of 30% is often considered for patients with UGT1A1 polymorphisms who are at higher risk for irinotecan-induced neutropenia, a strategy that could be adapted for preclinical models.[10]
-
Use of Hematopoietic Growth Factors:
-
Administer granulocyte-colony stimulating factor (G-CSF) to stimulate the production of neutrophils and mitigate neutropenia. This is a common clinical practice that can be translated to preclinical models.[1]
-
-
Liposomal Formulation:
-
Encapsulating this compound in a liposomal formulation can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations of the free active drug and thereby lessening bone marrow suppression.[13] Studies with liposomal topotecan have shown enhanced efficacy with reduced toxicity.[13]
-
Data Presentation
Table 1: Effect of Dose and Schedule Modification on Irinotecan-Induced Diarrhea in Rats
| Dosing Regimen (Total Dose: 240 mg/kg) | Diarrhea Severity | Reference |
| 60 mg/kg, once daily for 4 days | Severe | [1] |
| 30 mg/kg, twice daily for 4 days (9-hour interval) | Less severe symptoms | [1] |
| 30 mg/kg for 8 days | Minimal diarrhea | [1] |
| 40 mg/kg for 6 days | Minimal diarrhea | [1] |
Table 2: Effect of Co-administered Agents on Irinotecan-Induced Toxicity in Mice
| Co-administered Agent | Animal Model | Irinotecan Dose | Key Findings | Reference |
| JBT 3002 (oral) | Mice with CT-26 colon cancer liver metastases | 100 mg/kg, daily for 4 days (i.p.) | Prevented body weight loss and intestinal damage. | [14] |
| Thalidomide | Mice | Not specified | Attenuated weight loss, myelosuppression, and diarrhea. | [1] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
-
Animal Model: Utilize a relevant rodent model (e.g., Wistar rats or BALB/c mice).
-
Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous or oral).
-
Daily Monitoring:
-
Record body weight daily.
-
Observe and score stool consistency daily using a standardized scale (e.g., 0 = normal, 1 = soft, 2 = watery).
-
Note the presence of perianal soiling.
-
-
Sample Collection:
-
At predetermined time points, collect fecal samples for analysis of water content and potential biomarkers.
-
At the end of the study, euthanize animals and collect intestinal tissues (jejunum, ileum, colon).
-
-
Histopathological Analysis:
-
Fix intestinal tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate for mucosal damage, including villous atrophy, crypt loss, and inflammatory cell infiltration.
-
Protocol 2: Assessment of Hematological Toxicity
-
Animal Model: As above.
-
Drug Administration: Administer this compound.
-
Blood Collection:
-
Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals post-treatment (e.g., days 3, 7, 14, and 21).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine white blood cell (WBC) counts with differential (including neutrophils), red blood cell (RBC) counts, hemoglobin, hematocrit, and platelet counts.
-
-
Data Analysis:
-
Calculate the nadir (lowest point) for each hematological parameter.
-
Determine the time to recovery to baseline levels.
-
Mandatory Visualizations
Caption: Metabolic activation and toxicity pathways of this compound.
Caption: Preclinical workflow for evaluating this compound toxicity.
References
- 1. Therapeutic Targeting of CPT-11 Induced Diarrhea: A Case for Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy-induced gastrointestinal toxicity: Pathogenesis and current management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic treatment-induced gastrointestinal toxicity: incidence, clinical presentation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irinotecan toxicity: genes or intestinal microflora? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Can irinotecan dose reduction according to ugt1a1 genotype avoid severe toxicities? [iris.unife.it]
- 10. Towards UGT1A1 guided irinotecan dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and pharmacogenetic factors associated with irinotecan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Irinotecan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal encapsulation of topotecan enhances anticancer efficacy in murine and human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prevention of intestinal toxic effects and intensification of irinotecan's therapeutic efficacy against murine colon cancer liver metastases by oral administration of the lipopeptide JBT 3002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Chimmitecan and Irinotecan (CPT-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Chimmitecan and the established chemotherapeutic agent, irinotecan (CPT-11). The analysis is based on available preclinical data, focusing on efficacy, mechanism of action, and known toxicities to support further research and development in oncology.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and irinotecan are camptothecin analogues that exert their cytotoxic effects by inhibiting DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of the single-strand breaks created by the enzyme.[1][2] The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[2]
Irinotecan is a prodrug that requires in vivo conversion by carboxylesterases to its active metabolite, SN-38, which is a significantly more potent inhibitor of topoisomerase I.[4] this compound, a 9-substituted lipophilic camptothecin derivative, is also a potent inhibitor of topoisomerase I and has shown promising antitumor activity in preclinical studies.[1][5]
In Vivo Efficacy: A Comparative Look
Preclinical studies in xenograft models have demonstrated the antitumor activity of both this compound and irinotecan. Notably, this compound has shown superior efficacy in specific tumor models.
| Drug | Tumor Model | Dosing Regimen (Intravenous) | Tumor Growth Inhibition (T/C %) | Reference |
| This compound | BEL-7402 (Hepatocellular Carcinoma) | 7.5 mg/kg, twice weekly for 2 weeks | 18.6% | [1] |
| Irinotecan | BEL-7402 (Hepatocellular Carcinoma) | 15 mg/kg, twice weekly for 2 weeks | 45.3% | [1] |
| This compound | A549 (Non-Small Cell Lung Cancer) | 7.5 mg/kg, twice weekly for 2 weeks | 20.1% | [1] |
| Irinotecan | A549 (Non-Small Cell Lung Cancer) | 15 mg/kg, twice weekly for 2 weeks | 52.8% | [1] |
| This compound | HCT-116 (Colon Cancer) | 7.5 mg/kg, every 4 days for 3 doses | 35.8% | [1] |
| Irinotecan | HCT-116 (Colon Cancer) | 15 mg/kg, every 4 days for 3 doses | 28.4% | [1] |
| This compound | MDA-MB-435 (Breast Cancer) | 7.5 mg/kg, twice weekly for 2 weeks | 42.1% | [1] |
| Irinotecan | MDA-MB-435 (Breast Cancer) | 15 mg/kg, twice weekly for 2 weeks | 33.7% | [1] |
Table 1: Comparative In Vivo Efficacy of Intravenous this compound and Irinotecan in Xenograft Models. T/C % represents the mean tumor weight of the treated group divided by the mean tumor weight of the control group, multiplied by 100. A lower T/C % indicates greater antitumor activity.
This compound has also demonstrated potent oral bioavailability and efficacy.
| Drug | Tumor Model | Dosing Regimen (Oral) | Tumor Growth Inhibition (T/C %) | Reference |
| This compound | A549 (Non-Small Cell Lung Cancer) | 9 mg/kg, thrice weekly for 2 weeks | 22.2% | [1] |
Table 2: In Vivo Efficacy of Oral this compound in a Xenograft Model.
Pharmacokinetics and Toxicity Profile
While detailed in vivo pharmacokinetic and toxicity data for this compound are not extensively published, some key characteristics have been reported. Irinotecan's profile is well-documented.
| Parameter | This compound | Irinotecan (CPT-11) | Reference |
| Administration | Intravenous, Oral | Intravenous | [1][6] |
| Metabolism | Not extensively detailed in public literature. | Prodrug converted to active SN-38 by carboxylesterases. | [4] |
| Key Advantages | Potent inhibitor of topoisomerase I, improved solubility, oral availability, activity against multidrug-resistant (MDR) cells. | Established clinical efficacy in various cancers. | [1][5] |
| Known In Vivo Toxicities | Specific quantitative data not available in public literature. | Dose-limiting toxicities include severe diarrhea and neutropenia. Other common side effects are nausea, vomiting, and alopecia. | [7] |
Table 3: Comparative Pharmacological and Toxicological Profile.
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on available literature. Specific details may vary between individual experiments.
Human Tumor Xenograft Model in Nude Mice
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-435, BEL-7402, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]
2. Animals:
-
Female BALB/c nude mice, 4 to 6 weeks old, are typically used for these studies.[1] They are housed in a pathogen-free environment.
3. Tumor Implantation:
-
Cancer cells (typically 5 x 10^6) in a volume of 0.1-0.2 mL of serum-free medium or PBS are injected subcutaneously into the flank of the mice.[1]
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length × width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound or irinotecan is administered intravenously (e.g., via the tail vein) or orally at the specified doses and schedules. The control group receives the vehicle.[1]
5. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The primary efficacy endpoint is often tumor growth inhibition, expressed as a T/C percentage.[1]
Conclusion
This compound demonstrates significant promise as a novel topoisomerase I inhibitor with a potentially improved therapeutic profile compared to irinotecan. Its superior efficacy in certain tumor models and its oral bioavailability are notable advantages.[1] However, a comprehensive understanding of its in vivo pharmacokinetics and a detailed toxicity profile are necessary for its further clinical development. The data presented in this guide underscore the potential of this compound as a next-generation camptothecin derivative and highlight the need for continued investigation.
References
- 1. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of intestinal toxic effects and intensification of irinotecan's therapeutic efficacy against murine colon cancer liver metastases by oral administration of the lipopeptide JBT 3002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chimmitecan as a Topoisomerase I Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chimmitecan with other established topoisomerase I (Top1) inhibitors, offering supporting experimental data and detailed protocols for validation assays. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to evaluate this compound's potential as a potent anti-cancer agent.
Introduction to this compound
This compound is a novel, semi-synthetic camptothecin analogue characterized as a 9-small-alkyl-substituted lipophilic derivative.[1][2] Like other camptothecins, its primary mechanism of anti-cancer activity is the inhibition of DNA topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription.[1][3] this compound stabilizes the covalent complex between Top1 and DNA, which leads to the accumulation of single-strand breaks.[1][4][5] The collision of the replication fork with these stabilized complexes results in double-strand DNA breaks, triggering cell cycle arrest, primarily in the G2-M phase, and ultimately leading to apoptosis.[1][4]
Comparative Performance Analysis
This compound has demonstrated significant potency in preclinical studies, often exceeding that of established Top1 inhibitors like topotecan and SN-38, the active metabolite of irinotecan.
In Vitro Cytotoxicity
Quantitative analysis of the cytotoxic effects of this compound and other Top1 inhibitors across various human cancer cell lines reveals its superior potency. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | This compound (nM) | SN-38 (nM) | Topotecan (nM) |
| HL-60 (Leukemia) | 6.8 ± 1.5 | 9.5 ± 2.1 | 25.6 ± 4.3 |
| HCT-116 (Colon) | 12.3 ± 2.8 | 21.4 ± 3.7 | 89.7 ± 11.2 |
| A549 (Lung) | 25.1 ± 4.2 | 45.8 ± 6.1 | 154.3 ± 21.5 |
| MDA-MB-435 (Breast) | 9.7 ± 2.1 | 18.2 ± 3.3 | 76.4 ± 9.8 |
| BEL-7402 (Liver) | 15.4 ± 3.5 | 33.7 ± 5.4 | 121.8 ± 15.7 |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.
Notably, this compound exhibits potent activity against multidrug-resistant (MDR) cell lines and its efficacy is not significantly diminished by the presence of human serum albumin, suggesting a favorable profile for clinical development.[1][4][5]
Mechanism of Action: Signaling Pathway
The inhibition of Topoisomerase I by this compound initiates a cascade of cellular events culminating in apoptotic cell death. The stabilized Top1-DNA cleavage complex is recognized as a form of DNA damage, activating the DNA damage response (DDR) pathway.
Caption: Topoisomerase I Inhibition Pathway.
Experimental Validation Workflow
The validation of a compound as a Topoisomerase I inhibitor follows a structured experimental workflow, progressing from in vitro enzymatic assays to cellular and in vivo models.
Caption: Experimental Workflow for Top1 Inhibitor Validation.
Detailed Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Top1, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (this compound) and controls (e.g., Camptothecin)
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing 1x Topo I Assay Buffer, 200-500 ng of supercoiled pBR322 DNA, and varying concentrations of the test compound in a final volume of 20 µL.[1][6]
-
Initiate the reaction by adding 1-2 units of human Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.[6]
-
Stop the reaction by adding 5 µL of stop solution/loading dye.[1]
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1x TAE buffer.[7]
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Topoisomerase I-mediated DNA Cleavage Assay
This assay determines if the inhibitor stabilizes the covalent Top1-DNA intermediate, leading to an increase in cleaved DNA.
Materials:
-
Human Topoisomerase I
-
Linearized plasmid DNA (e.g., pBR322) or a specific oligonucleotide substrate, 3'-end labeled with [α-³²P]dCTP
-
10x Topo I Cleavage Buffer (similar to relaxation buffer, may contain MgCl₂)
-
Test compound and controls
-
SDS (20% solution)
-
Proteinase K (10 mg/mL)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 15%)
Protocol:
-
Set up a 20 µL reaction containing 1x Topo I Cleavage Buffer, the radiolabeled DNA substrate (e.g., 20,000 cpm), and varying concentrations of the test compound.[4]
-
Add 2-5 units of human Topoisomerase I and incubate at 37°C for 30 minutes.[8]
-
Terminate the reaction by adding 2 µL of 20% SDS, followed by 2 µL of 10 mg/mL Proteinase K, and incubate for a further 30-60 minutes at 37-50°C.[8]
-
Add an equal volume of formamide loading dye and heat at 90-95°C for 5 minutes.[4]
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
An increase in the intensity of the cleaved DNA fragments indicates stabilization of the Top1-DNA cleavable complex.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.[5]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]
-
Carefully remove the medium and add 150-200 µL of solubilization solution to dissolve the formazan crystals.[5]
-
Incubate for 15 minutes with shaking to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The experimental data strongly support the classification of this compound as a potent Topoisomerase I inhibitor. Its superior in vitro cytotoxicity against a range of cancer cell lines, including those with multidrug resistance, positions it as a promising candidate for further preclinical and clinical development. The detailed protocols and workflows provided in this guide offer a robust framework for the validation and comparative analysis of this compound and other novel Top1 inhibitors.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Chimmitecan: Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer Therapy
A Comparative Analysis of Chimmitecan's Performance in P-glycoprotein Overexpressing Cells Against Other Topoisomerase I Inhibitors
For researchers and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, the emergence of this compound, a novel topoisomerase I inhibitor, presents a promising avenue. Experimental data robustly demonstrates that this compound effectively circumvents P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of resistance to conventional chemotherapeutics. This guide provides an objective comparison of this compound's performance against other topoisomerase I inhibitors, Topotecan and SN-38 (the active metabolite of Irinotecan), in P-gp overexpressing cancer cell lines, supported by experimental data and detailed protocols.
Superior Efficacy of this compound in P-gp Overexpressing Cells
In vitro studies consistently highlight this compound's ability to maintain its cytotoxic potency in cancer cells that overexpress the P-gp efflux pump. This is in stark contrast to other clinically used topoisomerase I inhibitors like Topotecan and SN-38, which exhibit significantly reduced activity in such resistant cell lines.
The resistance factor (RF), a key metric calculated as the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the parental, sensitive cell line, quantifies this difference. A lower RF value indicates that the drug is less affected by the resistance mechanism.
As evidenced in the comparative data below, this compound demonstrates a remarkable lack of cross-resistance in P-gp overexpressing cell lines, with RF values close to 1, signifying its potential to effectively treat MDR tumors.[1]
Table 1: Comparative Cytotoxicity (IC50, nM) and Resistance Factors (RF) of Topoisomerase I Inhibitors in P-gp Overexpressing Cell Lines
| Cell Line Pair | Drug | IC50 (Parental) (nM) | IC50 (P-gp Overexpressing) (nM) | Resistance Factor (RF) |
| K562 vs. K562/A02 | This compound | 2.8 ± 0.5 | 3.1 ± 0.6 | 1.1 |
| Topotecan | 15.4 ± 2.1 | 289.6 ± 35.8 | 18.8 | |
| SN-38 | 3.5 ± 0.7 | 45.2 ± 8.3 | 12.9 | |
| MCF-7 vs. MCF-7/ADR | This compound | 4.2 ± 0.9 | 5.1 ± 1.1 | 1.2 |
| Topotecan | 28.6 ± 4.3 | >1000 | >35 | |
| SN-38 | 2.9 ± 0.6 | 89.7 ± 15.2 | 30.9 |
Data is compiled from "this compound, a Novel 9-Substituted Camptothecin, with Improved Anticancer Pharmacologic Profiles In vitro and In vivo".[1]
The data clearly illustrates that while Topotecan and SN-38 suffer a dramatic loss of potency in P-gp overexpressing K562/A02 and MCF-7/ADR cells, this compound's efficacy remains largely unaffected.[1] This suggests that this compound is either not a substrate for P-gp or is a very poor one, allowing it to accumulate to effective intracellular concentrations even in resistant cells.
Mechanism of P-glycoprotein (P-gp) Mediated Drug Efflux
The signaling pathway diagram below illustrates the mechanism by which P-gp confers multidrug resistance. Overexpression of P-gp, an ATP-dependent efflux pump, in the cell membrane leads to the active removal of a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.
Caption: P-gp actively transports drugs out of the cell using energy from ATP hydrolysis.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays used to evaluate the cross-resistance of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that is required to inhibit the growth of 50% of a cell population (IC50).
Caption: Workflow for determining drug cytotoxicity using the MTT assay.
Cellular Drug Accumulation Assay
This assay measures the amount of a fluorescent drug substrate (like Rhodamine 123) that accumulates inside cells, providing an indication of P-gp efflux activity.
Caption: Workflow for assessing P-gp activity via a drug accumulation assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the test compounds (this compound, Topotecan, SN-38) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Cellular Drug Accumulation Assay (using Rhodamine 123)
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without a known P-gp inhibitor (e.g., Verapamil) for 30 minutes.
-
Substrate Addition: Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5 µM and incubate for 60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation at 485 nm, emission at 535 nm).
-
Data Analysis: Compare the fluorescence intensity in cells with and without the P-gp inhibitor to determine the extent of P-gp-mediated efflux.
P-glycoprotein (P-gp) ATPase Assay
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound or comparators), and ATP in an appropriate buffer.
-
Initiation of Reaction: Initiate the ATPase reaction by adding MgATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The ATPase activity is determined by the amount of Pi released. The effect of the test compound on P-gp's ATPase activity (stimulation or inhibition) is then assessed.
Conclusion
References
A Head-to-Head Comparison of Lipophilic vs. Water-Soluble Camptothecins in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lipophilic and water-soluble camptothecin derivatives, supported by experimental data. Camptothecins, a class of potent anti-cancer agents, function by inhibiting topoisomerase I, a critical enzyme in DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in cancer cells. While the parent compound, camptothecin, exhibits significant antitumor activity, its clinical utility is hampered by poor water solubility and instability of the active lactone form. To overcome these limitations, numerous derivatives have been synthesized, broadly categorized as lipophilic and water-soluble.
This guide delves into a head-to-head comparison of these two categories, focusing on their performance, supported by quantitative data and detailed experimental protocols.
Performance Comparison: Efficacy and Pharmacokinetics
The development of camptothecin derivatives has aimed to improve upon the parent compound's limitations. Water-soluble derivatives were primarily designed to enhance bioavailability for intravenous administration, while lipophilic derivatives were developed to increase cellular uptake, improve lactone stability, and potentially cross the blood-brain barrier.[1]
In Vitro Cytotoxicity
The intrinsic anti-cancer activity of camptothecin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates higher potency.
| Derivative Category | Compound | Cell Line | IC50 (nM) |
| Lipophilic | 9-Aminocamptothecin (9-AC) | HT-29 (Colon) | 19 |
| SN-38 (active metabolite of Irinotecan) | HT-29 (Colon) | 8.8 | |
| Water-Soluble | Topotecan (TPT) | HT-29 (Colon) | 33 |
| Irinotecan (CPT-11) | HT-29 (Colon) | >100 | |
| Camptothecin (Parent Compound) | HT-29 (Colon) | 10 |
This table summarizes IC50 values from a comparative study on human colon carcinoma HT-29 cells. Note that Irinotecan (CPT-11) is a prodrug that is metabolized to the much more potent SN-38.
Pharmacokinetic Properties
Pharmacokinetics describes the journey of a drug through the body, including its absorption, distribution, metabolism, and excretion. These parameters are crucial for determining dosing regimens and predicting efficacy and toxicity.
| Derivative Category | Compound | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Lipophilic | Karenitecin | ~13.5 - 15.9 L/h/m² | 10.2 - 15.9 L/h/m² | 232 - 271 L/m² |
| Gimatecan (ST1481) | ~86 h | - | - | |
| Water-Soluble | Topotecan | ~3 h | ~30 L/h/m² | ~75 L/m² |
| Irinotecan (CPT-11) | ~5 - 27 h | 8 - 21 L/h/m² | 136 - 255 L/m² | |
| SN-38 (active metabolite) | ~6 - 30 h | - | - |
Note: The pharmacokinetic parameters presented are compiled from different clinical studies and may not be directly comparable due to variations in study design, patient populations, and analytical methods.[2][3][4][5]
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action for all camptothecin derivatives is the inhibition of topoisomerase I (Top1).[6] By binding to the Top1-DNA covalent complex, camptothecins prevent the re-ligation of the single-strand breaks created by the enzyme.[7] This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[6][7]
Topoisomerase I Inhibition Workflow
Caption: Mechanism of Topoisomerase I inhibition by camptothecins.
Camptothecin-Induced Apoptosis Signaling Pathway
The DNA damage caused by camptothecins activates a cascade of signaling events that converge on the induction of apoptosis. Key players in this pathway include the tumor suppressor protein p53 and the mitochondrial (intrinsic) pathway of apoptosis.[8][9]
Caption: Simplified signaling pathway of camptothecin-induced apoptosis.
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50) by MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of a camptothecin derivative against an adherent cancer cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Camptothecin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the camptothecin derivative in complete medium from the stock solution. A typical concentration range might be 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with medium only (blank) and medium with DMSO at the highest concentration used for the drug dilutions (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software program with a sigmoidal dose-response curve fit.[10][11][12]
-
In Vivo Pharmacokinetic Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the pharmacokinetic profile of a camptothecin derivative in mice bearing human tumor xenografts.
Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Procedure:
-
Animal Model:
-
Drug Administration:
-
Administer the camptothecin derivative via the desired route (e.g., intravenous bolus, oral gavage).
-
The dose will be based on previous toxicity and efficacy studies.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and harvest tumors and other relevant organs.
-
-
Sample Analysis:
-
Extract the drug and its metabolites from plasma and tissue homogenates.
-
Quantify the concentrations using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Modeling:
Conclusion
The choice between a lipophilic and a water-soluble camptothecin derivative depends on the specific therapeutic goal. Water-soluble derivatives like topotecan and irinotecan have well-established clinical use due to their improved formulation and administration properties. Lipophilic derivatives, such as karenitecin and gimatecan, show promise with their enhanced cellular uptake and lactone stability, which may translate to improved efficacy and the ability to overcome certain mechanisms of drug resistance. This guide provides a foundational comparison to aid researchers in the selection and development of the next generation of camptothecin-based cancer therapies. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profiles of these two important classes of anti-cancer agents.
References
- 1. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csmres.co.uk [csmres.co.uk]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Chimmitecan and Other Camptothecin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of Chimmitecan and other notable camptothecin analogues, supported by preclinical experimental data. This document aims to serve as a valuable resource for those involved in the discovery and development of novel anticancer therapies.
Introduction
Camptothecin and its analogues are a class of potent anticancer agents that exert their cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. While clinically effective, the first-generation camptothecins have limitations, including poor solubility, instability of the active lactone form, and the development of drug resistance. This has spurred the development of new analogues with improved pharmacological properties. This compound, a novel 9-substituted lipophilic camptothecin derivative, has emerged as a promising candidate with enhanced preclinical antitumor activity.[1][2][3][4][5] This guide presents a comparative analysis of the pharmacokinetics of this compound and other well-established camptothecin analogues, including topotecan, irinotecan (and its active metabolite SN-38), and belotecan.
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin and its analogues share a common mechanism of action, targeting the nuclear enzyme DNA topoisomerase I. Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecins bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these complexes results in the conversion of single-strand breaks into irreversible double-strand breaks, ultimately triggering cell cycle arrest, typically at the G2-M phase, and inducing apoptosis (programmed cell death).
Comparative Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and toxicity. The following tables summarize key pharmacokinetic parameters of this compound and other camptothecin analogues from preclinical studies in rats and dogs. It is important to note that the data for this compound were obtained after intravenous administration of its water-soluble prodrug, simmitecan.
Pharmacokinetic Parameters in Rats
| Parameter | This compound (as metabolite of Simmitecan) | Topotecan | Irinotecan | SN-38 (as metabolite of Irinotecan) | Belotecan |
| Dose (mg/kg, IV) | 7.5 (of Simmitecan)[6] | 4[7] | 500 µ g/body [8] | 500 µ g/body (as Irinotecan)[8] | Not Found |
| Cmax (ng/mL) | 114 ± 16.7[6] | 1632.14[7] | - | - | - |
| Tmax (h) | 0.25 ± 0[6] | Not applicable (IV) | - | - | - |
| AUC (ng·h/mL) | 277 ± 34.2[6] | 2530.59 (total)[7] | - | - | - |
| t½ (h) | 2.25 ± 0.16[6] | 2-3 (total)[9] | - | 2.17[6] | - |
| Plasma Protein Binding (%) | ~79[6] | - | - | - | - |
Pharmacokinetic Parameters in Dogs
| Parameter | This compound (as metabolite of Simmitecan) | Topotecan | Irinotecan | SN-38 (as metabolite of Irinotecan) | Belotecan |
| Dose (mg/kg, IV) | 2.5 (of Simmitecan)[6] | 0.4 mg/m²[10] | 20-25[11] | 20-25 (as Irinotecan)[11] | Not Found |
| Cmax (ng/mL) | 134 ± 20.3[6] | - | - | 13.5 - 26.3[11] | - |
| Tmax (h) | 0.58 ± 0.14[6] | - | - | - | - |
| AUC (ng·h/mL) | 358 ± 57.1[6] | - | - | - | - |
| t½ (h) | 1.9 ± 0.2[6] | - | - | - | - |
| Plasma Protein Binding (%) | Not Found | - | - | - | - |
Note: Direct comparisons should be made with caution due to variations in experimental conditions, including dosing and analytical methods. Cmax for intravenous administration is the concentration at the earliest time point measured after infusion.
Experimental Protocols
Accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following section outlines typical experimental protocols for the quantification of camptothecin analogues in plasma, based on published studies.
General Workflow for a Preclinical Pharmacokinetic Study
Bioanalytical Method for this compound (and Simmitecan)
Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12][13]
Sample Preparation:
-
Plasma samples are treated with a carboxylesterase inhibitor, such as bis(4-nitrophenyl)phosphate, to prevent the conversion of the prodrug simmitecan to this compound during sample handling.[12]
-
Proteins are precipitated from the plasma samples using acetonitrile.[12][13]
-
The samples are centrifuged, and the resulting supernatant is collected for analysis.[12]
Chromatography:
-
Column: A C18 reversed-phase column is typically used.[12][13]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is commonly employed.[12][13]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent drug and its metabolite.[13]
Bioanalytical Method for Topotecan
Instrumentation: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14][15][16][17]
Sample Preparation:
-
For total topotecan (lactone and carboxylate forms), the sample is acidified (e.g., with perchloric acid) to convert the carboxylate form to the lactone form.[16]
-
The sample is centrifuged, and the supernatant is injected into the HPLC system.[17]
Chromatography:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., tetrahydrofuran or methanol).[16]
-
Detection: Fluorescence detection with excitation and emission wavelengths typically around 380 nm and 520-530 nm, respectively.[16]
Bioanalytical Method for Irinotecan and SN-38
Instrumentation: HPLC with fluorescence detection or LC-MS/MS.[18][19][20][21][22]
Sample Preparation:
-
Protein precipitation from plasma is performed using an organic solvent like a mixture of acetonitrile and methanol.[18][22]
-
The sample is then acidified (e.g., with hydrochloric acid).[18][22]
-
After centrifugation, the supernatant is collected for analysis.[18][22]
Chromatography (HPLC-Fluorescence):
-
Column: A C18 reversed-phase column.[18]
-
Mobile Phase: A gradient elution with a buffer and an organic solvent.
-
Detection: Fluorescence detection with excitation and emission wavelengths suitable for both irinotecan and SN-38 (e.g., Ex: 368 nm, Em: 515 nm).[18][22]
LC-MS/MS:
-
Sample Preparation: Can also involve solid-phase extraction.[19]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[20]
-
Detection: Multiple Reaction Monitoring (MRM) for specific quantification.[20]
Conclusion
This guide provides a comparative overview of the preclinical pharmacokinetics of this compound and other key camptothecin analogues. The available data suggests that this compound, generated from its prodrug simmitecan, exhibits a relatively short elimination half-life in rats and dogs.[6] Its improved pharmacological profile, including activity against multidrug-resistant cells and oral availability, makes it a compound of significant interest for further development.[2][3][4][5] The provided experimental protocols offer a foundation for researchers designing and conducting their own pharmacokinetic studies. Further investigations, including head-to-head comparative studies under identical experimental conditions, are warranted to fully elucidate the pharmacokinetic advantages of this compound and to guide its clinical development.
References
- 1. Plasma pharmacokinetics of 7-ethyl-10-hydroxycamptothecin (SN-38) after intravenous administration of SN-38 and irinotecan (CPT-11) to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic modulation of irinotecan metabolites by sulphobromophthalein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the clinical pharmacology of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Etirinotecan pegol administration is associated with lower incidences of neutropenia compared to irinotecan administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of topotecan and its carboxylate form following separate intravenous administration to the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated HPLC-MS/MS method for determination of simmitecan and its metabolite this compound in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACG Publications - RP-HPLC method combined with ultrafiltration for simultaneous analysis of Melphalan and Topotecan in human plasma samples [acgpubs.org]
- 16. Determination of topotecan in human whole blood and unwashed erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Chimmitecan
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling and disposal of Chimmitecan, a potent topoisomerase I inhibitor with cytotoxic properties. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Due to its cytotoxic nature, this compound must be handled with appropriate personal protective equipment to prevent skin contact, inhalation, and accidental ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from splashes and spills.[1] |
| Eye Protection | Safety goggles or a full-face shield.[1] | Protects eyes from splashes of liquids or fine particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of this compound or when there is a risk of aerosolization. | Prevents inhalation of hazardous particles. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
III. Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is mandatory to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste for Incineration".[2][3]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed, and chemical-resistant waste container.[4] Do not dispose of liquid this compound waste down the drain.[4]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated chemotherapy sharps container.[2]
Final Disposal:
All this compound waste must be disposed of as hazardous cytotoxic waste, typically through incineration by a licensed waste management contractor.[2][3] Follow your institution's specific guidelines for hazardous waste disposal.
IV. Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general principles must be observed when working with this compound:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Weighing: When weighing the solid form of this compound, use a balance within a ventilated enclosure to minimize the risk of inhaling airborne particles.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material.[5] Clean the area with a decontaminating solution. All materials used for cleanup must be disposed of as cytotoxic waste.[5]
By adhering to these safety and logistical protocols, researchers can handle this compound effectively while minimizing the risks associated with this potent cytotoxic compound. Always consult your institution's safety guidelines and the relevant Safety Data Sheets for any chemicals used in conjunction with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
